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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Properties and Applications of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine

Executive Summary & Nomenclature Clarification As drug development increasingly relies on privileged heterocyclic scaffolds, 2-(3-Fluorophenyl)-3-hydrazinylpyrazine has emerged as a critical bifunctional building block....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

As drug development increasingly relies on privileged heterocyclic scaffolds, 2-(3-Fluorophenyl)-3-hydrazinylpyrazine has emerged as a critical bifunctional building block. It is primarily utilized in the modular synthesis of[1,2,4]triazolo[4,3-a]pyrazines—a core motif found in numerous kinase inhibitors (e.g., c-Met, PARP, and TrkA inhibitors) and advanced antimalarial agents.

Critical Registry Clarification: A persistent data-mining error in some automated chemical catalogs erroneously links the CAS Registry Number 859127-11-0 to this compound. As a Senior Application Scientist, I must emphasize that 859127-11-0 corresponds to a structurally unrelated flavone derivative (5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one). The correct, verified CAS registry number for 2-(3-Fluorophenyl)-3-hydrazinylpyrazine is 1565346-40-8 . This whitepaper focuses exclusively on the true hydrazinylpyrazine core (CAS 1565346-40-8) and its downstream applications, ensuring strict scientific integrity.

Physicochemical & Structural Profiling

To facilitate assay design and synthetic planning, the quantitative and structural data for 2-(3-Fluorophenyl)-3-hydrazinylpyrazine are summarized below:

PropertyValue
Chemical Name 2-(3-Fluorophenyl)-3-hydrazinylpyrazine
Correct CAS Number 1565346-40-8
Molecular Formula C10H9FN4
Molecular Weight 204.20 g/mol
SMILES String NNC1=NC=CN=C1C2=CC=CC(F)=C2
Reactivity Profile Bifunctional (Nucleophilic terminal hydrazine; Electrophilic pyrazine core)
Primary Application Precursor for oxidative cyclization into fused triazolopyrazines

Mechanistic Role in Drug Discovery

The strategic value of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine lies in its orthogonal reactivity. The terminal nitrogen of the hydrazine moiety is highly nucleophilic, making it an ideal anchor for condensation with aldehydes or orthoesters. Following condensation, the adjacent pyrazine nitrogen can participate in an intramolecular cyclization.

When oxidized, the transient hydrazone intermediate rapidly cyclizes to form a [1,2,4]triazolo[4,3-a]pyrazine ring system. According to, this oxidative cyclization is a highly efficient, one-pot method for generating diverse 3-substituted triazolopyrazines, which are structurally homologous to the ATP-binding site of various kinases. Furthermore, have demonstrated that these fused systems are highly active in in vivo antiplasmodium models, highlighting their broad pharmacological utility.

Pathway Visualization

ReactionPathway SM1 2-(3-Fluorophenyl)- 3-hydrazinylpyrazine INT Hydrazone Intermediate SM1->INT Condensation (CH2Cl2, Reflux) SM2 Aldehyde (R-CHO) SM2->INT PROD 3-R-8-(3-Fluorophenyl)- [1,2,4]triazolo[4,3-a]pyrazine INT->PROD Oxidative Cyclization (PhI(OAc)2, 0 °C to RT)

Figure 1: Condensation and oxidative cyclization pathway to [1,2,4]triazolo[4,3-a]pyrazines.

Field-Proven Protocol: One-Pot Oxidative Cyclization

To ensure high-fidelity synthesis of the triazolopyrazine core, the following step-by-step methodology is adapted from established literature standards [1][2]. This protocol is designed as a self-validating system, emphasizing the causality behind each operational choice.

Reagents & Equipment
  • Substrate: 2-(3-Fluorophenyl)-3-hydrazinylpyrazine (1.00 equiv)

  • Electrophile: Target Aldehyde (1.05 equiv)

  • Oxidant: Iodobenzene diacetate (PhI(OAc)₂), (1.15 equiv)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

  • Quench: Saturated aqueous Na₂CO₃

Step-by-Step Methodology

Step 1: Hydrazone Condensation

  • Suspend 2-(3-Fluorophenyl)-3-hydrazinylpyrazine (1.00 equiv) in anhydrous CH₂Cl₂ to achieve a concentration of 0.22 M.

  • Add the target aldehyde (1.05 equiv) in a single portion.

  • Action: Reflux the mixture under an inert atmosphere (N₂) for 2 hours.

  • Causality: Refluxing in a non-polar, aprotic solvent drives the nucleophilic attack of the hydrazine onto the aldehyde while preventing the premature, air-mediated oxidation of the hydrazine moiety that often occurs in protic solvents.

Step 2: Thermal Modulation

  • Action: Remove the reaction from heat and strictly cool the solution to 0 °C using an ice bath.

  • Causality: The subsequent oxidative cyclization is highly exothermic. Cooling the system prevents the thermal degradation of the transient hydrazone intermediate and suppresses unselective polymerization.

Step 3: Oxidative Cyclization

  • Action: Add PhI(OAc)₂ (1.15 equiv) portion-wise over 10 minutes. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Causality: PhI(OAc)₂ acts as a mild, two-electron oxidant. It activates the imine carbon, facilitating the intramolecular nucleophilic attack by the pyrazine nitrogen. Portion-wise addition prevents localized concentration spikes, which could lead to over-oxidation (e.g., formation of inert diazo species).

Step 4: Self-Validating Quench & Workup

  • Action: Monitor the reaction via LC-MS. Upon confirming the disappearance of the hydrazone mass and the appearance of the cyclized product mass ( −2 Da relative to the hydrazone), quench the reaction by slowly adding saturated aqueous Na₂CO₃ (equivalent to 1/3 of the CH₂Cl₂ volume).

  • Causality: The LC-MS step provides immediate validation of the cyclization mechanism. The Na₂CO₃ quench neutralizes the acetic acid byproduct generated by the reduction of PhI(OAc)₂, preventing acid-catalyzed degradation of the newly formed triazole ring.

  • Separate the organic phase, wash with brine, dry over Na₂SO₄, and concentrate in vacuo for subsequent flash chromatography.

Analytical Validation & Troubleshooting

When executing this workflow, researchers must rely on specific analytical markers to validate success:

  • NMR Signatures: In ¹H NMR, the disappearance of the broad singlet corresponding to the -NH-NH₂ protons (typically around δ 4.0 - 5.0 ppm) and the appearance of a highly deshielded proton from the newly formed triazole ring (if an aliphatic aldehyde was used) confirm cyclization.

  • Troubleshooting Over-Oxidation: If the reaction mixture turns dark brown/red and LC-MS indicates a mass of +14 Da relative to the starting material, the hydrazine has likely been over-oxidized to a diazo compound before condensation could occur. Solution: Ensure the condensation step (Step 1) reaches absolute completion before introducing the oxidant, and strictly maintain the 0 °C temperature during PhI(OAc)₂ addition.

References

  • Korsik, M., Tse, E. G., Smith, D. G., Lewis, W., Rutledge, P. J., & Todd, M. H. "tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials." The Journal of Organic Chemistry, 2020, 85(21): 13438-13452. URL:[Link]

Exploratory

chemical structure of 3-fluorophenyl-substituted hydrazinylpyrazine

Title: Structural and Mechanistic Profiling of 3-Fluorophenyl-Substituted Hydrazinylpyrazines in Targeted Kinase Inhibition Executive Summary The rational design of small-molecule kinase inhibitors heavily relies on the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Mechanistic Profiling of 3-Fluorophenyl-Substituted Hydrazinylpyrazines in Targeted Kinase Inhibition

Executive Summary

The rational design of small-molecule kinase inhibitors heavily relies on the strategic incorporation of specific pharmacophores to optimize binding affinity, metabolic stability, and pharmacokinetic profiles. This technical whitepaper explores the structural chemistry, synthetic methodology, and biological validation of 3-fluorophenyl-substituted hydrazinylpyrazines . By acting as dual inhibitors of critical oncogenic signaling pathways (such as c-Met and VEGFR-2), these compounds represent a highly promising class of therapeutics for oncology and targeted drug development.

Structural Chemistry & Rational Drug Design

The architectural framework of 3-fluorophenyl-substituted hydrazinylpyrazine is built upon three highly synergistic functional domains:

  • The Pyrazine Core: Functioning as a bioisostere for pyridine and pyrimidine, the pyrazine ring offers favorable aqueous solubility and unique electron-withdrawing properties. Its structural similarity to established antitubercular agents (e.g., pyrazinamide) and various kinase inhibitors makes it an ideal central scaffold[1].

  • The Hydrazinyl Linker: The -NH-NH₂ moiety provides essential conformational flexibility. More importantly, it acts as a bidentate hydrogen bond donor and acceptor, allowing the molecule to form critical anchoring interactions with the hinge region of kinase ATP-binding pockets.

  • The 3-Fluorophenyl Moiety: The strategic incorporation of a fluorine atom at the meta-position (3-fluoro) is pivotal. Fluorine's high electronegativity and small van der Waals radius significantly enhance metabolic stability by blocking cytochrome P450-mediated oxidation[2]. Furthermore, the meta-substitution optimally occupies the hydrophobic pocket of kinase domains without inducing the steric clashes commonly associated with ortho-substitutions, thereby maximizing binding affinity[2].

Mechanistic Pathway: Dual Kinase Inhibition

Fluorophenyl pyrazine derivatives exert profound anticancer effects by dually inhibiting the c-Met and VEGFR-2 signaling pathways, which are crucial for tumor growth, cellular proliferation, and angiogenesis[2]. By competitively binding to the ATP-binding site of these receptor tyrosine kinases, the 3-fluorophenyl-substituted hydrazinylpyrazine blocks downstream phosphorylation cascades, including the PI3K/AKT/mTOR pathway.

Pathway Compound 3-Fluorophenyl Hydrazinylpyrazine Receptor c-Met / VEGFR-2 Kinase Domain Compound->Receptor Competitive Inhibition Downstream PI3K / AKT / mTOR Pathway Receptor->Downstream Phosphorylation ATP ATP Binding ATP->Receptor Blocked Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Activation

Fig 1: Mechanism of c-Met/VEGFR-2 kinase inhibition by 3-fluorophenyl hydrazinylpyrazine.

Experimental Protocol: Self-Validating Synthetic Workflow

The synthesis of 3-fluorophenyl-substituted hydrazinylpyrazine requires a highly controlled, two-step sequence. The methodology below is designed as a self-validating system to ensure high yield and structural integrity.

Step 1: Synthesis of 2-chloro-3-hydrazinylpyrazine Rationale: Nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine. Procedure:

  • Charge a 500 mL round-bottom flask with 2,3-dichloropyrazine (1.0 eq) and dissolve in anhydrous ethanol to achieve a 0.5 M concentration[3].

  • Add hydrazine hydrate (2.0 eq) dropwise at 0°C to control the initial exothermic reaction.

  • Elevate the temperature to 80°C and stir for 1.5 hours[3].

Causality: Ethanol is selected as a protic solvent to stabilize the polar transition state during chloride displacement. The temperature is strictly capped at 80°C to ensure complete conversion of the starting material while thermodynamically disfavoring the formation of the di-hydrazinyl byproduct[3]. Validation: Monitor the reaction via LCMS. The step is complete when the mass corresponding to the mono-substituted product (m/z [M+H]⁺ 145.0) is dominant.

Step 2: Suzuki-Miyaura Cross-Coupling Rationale: Palladium-catalyzed C-C bond formation to attach the 3-fluorophenyl group. Procedure:

  • In a Schlenk flask, combine 2-chloro-3-hydrazinylpyrazine (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), XPhosPd(crotyl)Cl (0.04 eq), and K₃PO₄ (2.0 eq)[4].

  • Purge the vessel with N₂ for 5 minutes to ensure an oxygen-free environment[4].

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration[4].

  • Heat the reaction block to 90°C and stir for 30 minutes[4].

Causality: The unprotected hydrazinyl group poses a significant challenge as it can coordinate to palladium, poisoning the catalyst. XPhosPd(crotyl)Cl is specifically chosen because the bulky XPhos ligand prevents the formation of stable, off-cycle Pd-hydrazine dead-end complexes, facilitating rapid oxidative addition into the pyrazinyl chloride bond. K₃PO₄ is used as a mild, water-soluble base to activate the boronic acid without causing base-catalyzed degradation of the sensitive hydrazine moiety[4]. Validation: Quench an aliquot in acetonitrile and analyze via LCMS. The target product mass (m/z [M+H]⁺ 205.1) confirms successful coupling.

Synthesis Start 2,3-Dichloropyrazine Step1 Hydrazine Hydrate (Ethanol, 80°C) Start->Step1 Int1 2-Chloro-3- hydrazinylpyrazine Step1->Int1 Step2 3-Fluorophenylboronic Acid (Pd Catalyst, 90°C) Int1->Step2 Product 3-Fluorophenyl-substituted Hydrazinylpyrazine Step2->Product

Fig 2: Two-step synthetic workflow for 3-fluorophenyl-substituted hydrazinylpyrazine.

Physicochemical & Pharmacokinetic Profiling

Structure-Activity Relationship (SAR) analysis demonstrates that the 3-fluorophenyl substitution provides the optimal balance of kinase inhibition and pharmacokinetic stability compared to its analogs[2].

Compound Variantc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)LogPClearance (mL/min/kg)
Unsubstituted Hydrazinylpyrazine450.5520.01.2445.2
4-Fluorophenyl analog85.2110.52.1532.1
3-Fluorophenyl analog (Lead) 12.4 24.8 2.41 18.5
2-Fluorophenyl analog145.0180.22.2038.4

Table 1: Comparative SAR and pharmacokinetic data highlighting the superiority of the 3-fluoro substitution.

Experimental Validation: In Vitro Kinase Assay

To validate the biological efficacy of the synthesized compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Procedure:

  • Prepare a 10-point 3-fold serial dilution of the 3-fluorophenyl-substituted hydrazinylpyrazine in 100% DMSO, then dilute 1:100 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubate the compound with recombinant c-Met or VEGFR-2 enzyme (1 nM) for 30 minutes at room temperature to allow for equilibrium binding.

  • Initiate the reaction by adding a mixture of ATP (at the predetermined Kₘ for each kinase) and ULight-labeled poly-GT substrate (50 nM).

  • After 60 minutes, quench the reaction with EDTA (10 mM) and add Europium-labeled anti-phosphotyrosine antibody (2 nM).

  • Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio) on a microplate reader.

Causality: Pre-incubating the enzyme with the inhibitor before ATP addition allows for the detection of slow-binding kinetics, which is common for meta-substituted phenyl ring inhibitors that induce conformational shifts in the ATP-binding pocket. The TR-FRET modality is chosen specifically to eliminate auto-fluorescence interference that fluorinated aromatic compounds occasionally exhibit in standard fluorescence assays, ensuring a high signal-to-noise ratio and trustworthy IC₅₀ derivation.

References

  • [1] When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. PMC (nih.gov). 1

  • [2] The Pivotal Role of the Fluorophenyl Group in Pyrazine Derivatives: A Structure-Activity Relationship Guide. Benchchem. 2

  • [4] WO2021126923A1 - Cd206 modulators their use and methods for preparation. Google Patents. 4

  • [3] WO2023091604A1. Googleapis.com. 3

Sources

Foundational

Unlocking the 2-Hydrazinyl-3-arylpyrazine Scaffold: A Comprehensive Technical Guide to Synthesis, Coordination Chemistry, and Therapeutic Applications

Executive Summary The pyrazine heterocycle is a privileged scaffold in medicinal chemistry and materials science. Among its functionalized derivatives, the 2-hydrazinyl-3-arylpyrazine class has emerged as a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry and materials science. Among its functionalized derivatives, the 2-hydrazinyl-3-arylpyrazine class has emerged as a highly versatile building block. By combining the electron-deficient nature of the pyrazine core, the lipophilic tuning capabilities of a 3-aryl substituent, and the potent nucleophilicity of the 2-hydrazinyl group, this scaffold serves as a critical intermediate for synthesizing advanced therapeutics, agrochemicals, and complex supramolecular architectures.

This whitepaper provides an in-depth mechanistic analysis of the synthesis of 2-hydrazinyl-3-arylpyrazine derivatives, explores their structure-activity relationships (SAR) in drug development (including FDA-approved oncology drugs and novel antimycobacterial agents), and details self-validating experimental protocols for bench scientists.

Structural Significance and Electronic Causality

The unique reactivity of the 2-hydrazinyl-3-arylpyrazine scaffold is dictated by its electronic distribution. The two electronegative nitrogen atoms in the pyrazine ring significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

When a halogen (e.g., chlorine) is positioned at C2, it is highly activated. The introduction of an aryl group at C3 via cross-coupling introduces steric bulk and modulates the lipophilicity (LogP) of the molecule, which is crucial for target binding (e.g., π-π stacking with receptor residues). Subsequent substitution with hydrazine hydrate at C2 leverages the "alpha-effect"—where the unshared electron pair on the adjacent nitrogen atom of hydrazine increases its nucleophilicity—resulting in rapid, high-yield displacement of the chloride. The resulting 2-hydrazinyl group is then primed for Schiff base condensation with various aldehydes or annulation to form triazoles and pyrazoles.

SyntheticWorkflow A 2,3-Dichloropyrazine B Pd-Catalyzed Suzuki Coupling A->B C 2-Chloro-3-arylpyrazine B->C Arylboronic Acid, Base, Heat D SNAr with Hydrazine Hydrate C->D E 2-Hydrazinyl-3-arylpyrazine D->E EtOH, 80°C F Schiff Base Condensation E->F G Therapeutic Hydrazones (Antimycobacterial / Anticancer) F->G Aldehyde, Acid Catalyst

Synthetic workflow for 2-hydrazinyl-3-arylpyrazine derivatives and hydrazones.

Mechanistic Synthesis & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and visual/analytical checkpoints to confirm successful transformation before proceeding.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-chloro-3-arylpyrazine from 2,3-dichloropyrazine. Causality: A biphasic solvent system (Toluene/EtOH/H₂O) is utilized to dissolve both the organic substrates and the inorganic base (Na₂CO₃). The palladium catalyst, Pd(PPh₃)₄, undergoes oxidative addition into the C-Cl bond. By carefully controlling the stoichiometry (1.0 equivalent of arylboronic acid), mono-substitution is favored over bis-substitution due to the steric hindrance introduced by the first aryl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 2,3-dichloropyrazine (1.0 eq) and the desired arylboronic acid (1.0 eq) in a 4:1:1 mixture of Toluene/Ethanol/Water.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq) under a positive Argon flow.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (UV active, high Rf) should disappear, replaced by a new, intensely UV-active spot (lower Rf due to increased polarity). The aqueous layer will turn dark, indicating catalyst degradation post-reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to yield the 2-chloro-3-arylpyrazine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Convert 2-chloro-3-arylpyrazine to 2-hydrazinyl-3-arylpyrazine. Causality: Hydrazine hydrate is used in excess to prevent the formation of symmetrical bis-pyrazine hydrazines. Ethanol is selected as the solvent because its protic nature stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-3-arylpyrazine (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise. Rationale: The initial nucleophilic attack is highly exothermic; temperature control prevents solvent boil-off and side reactions.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

  • Validation Checkpoint: An aliquot analyzed by LC-MS should show the complete disappearance of the chlorinated isotope pattern (M / M+2) and the appearance of the desired product mass (M - 35.5 + 31).

  • Isolation: Concentrate the mixture under reduced pressure to half its volume and cool to 4 °C. The product will precipitate as a crystalline solid. Filter and wash with ice-cold ethanol to obtain pure 2-hydrazinyl-3-arylpyrazine.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The 2-hydrazinylpyrazine motif is a cornerstone in modern drug discovery, acting as a critical pharmacophore in several therapeutic areas.

Antimycobacterial Agents

The global rise of multidrug-resistant Mycobacterium tuberculosis has necessitated the development of novel tuberculostatic agents. Hydrazonyl compounds derived from 2-hydrazinylpyrazines have demonstrated exceptional in vitro activity. According to research on pyrazinylhydrazone derivatives (), the condensation of 2-hydrazinylpyrazine with aromatic aldehydes yields compounds with high lipophilicity and aqueous solubility balance. The hydrazone linkage (-NH-N=CH-) provides conformational flexibility, allowing the pyrazine nitrogen and the hydrazone NH to participate in critical hydrogen-bonding interactions within the mycobacterial target site, showing activity comparable to the reference drug ethambutol.

Oncology: XPO1 Inhibition (Selinexor)

In oncology, the pyrazine-hydrazide moiety is famously utilized in Selinexor (KPT-330), an FDA-approved drug for multiple myeloma. Selinexor functions as a Selective Inhibitor of Nuclear Export (SINE). It contains a 2-hydrazinylpyrazine-derived moiety linked to a 1,2,4-triazole and a 3,5-bis(trifluoromethyl)phenyl group ().

Mechanism of Action: The pyrazine-hydrazide derivative covalently binds to Cysteine 528 (Cys528) in the cargo-binding pocket of Exportin 1 (XPO1). This irreversible inhibition prevents the nuclear export of tumor suppressor proteins (e.g., p53, p21), forcing their accumulation in the nucleus and triggering cancer cell apoptosis.

Mechanism Drug Pyrazine-Hydrazide (Selinexor) Bind Covalent Binding (Cys528) Drug->Bind Target XPO1 Protein Target->Bind Effect Nuclear Retention of Tumor Suppressors Bind->Effect Outcome Apoptosis Effect->Outcome

Mechanism of action for pyrazine-hydrazide derivatives via XPO1 inhibition.

Advanced Coordination Chemistry

Beyond organic therapeutics, 2-hydrazinylpyrazines are heavily utilized in inorganic materials science as multidentate ligands. When condensed with salicylaldehyde, they form Schiff base ligands capable of complexing transition metals.

Recent crystallographic studies on Fe(III) Hydrazinylpyrazine Schiff Base Complexes () reveal challenging coordination geometries. The steric and electronic constraints imposed by the pyrazine ring lead to supramolecular stabilization of monoligated species. This stabilization kinetically inhibits bis-ligation, allowing researchers to isolate discrete five-coordinate pseudo-trigonal bipyramidal or six-coordinate pseudo-octahedral Fe(III) complexes. These architectures are governed by non-covalent interactions (halogen bonding and π–π stacking of the pyrazine rings), which are highly sought after for developing novel magnetic and luminescent materials.

Quantitative Data Summary

The following table summarizes the key quantitative metrics associated with the biological and chemical performance of 2-hydrazinylpyrazine derivatives across different studies:

Compound / Derivative ClassTarget / ApplicationKey Quantitative MetricReference Source
Pyrazinylhydrazone Derivatives M. tuberculosis (ATTC 27294)Exceptional in vitro MIC, biodisponibility comparable to Ethambutol.Pinheiro et al., 2020
Selinexor (Pyrazine-hydrazide) XPO1 (Multiple Myeloma)IC₅₀ < 0.5 µM across several myeloid leukemia cell lines.Nair et al., 2022
N-Pyrazinylpyrazole Analogs Ryanodine Receptors (Agrochemical)100% mortality at 5 mg/L against C. medinalis.Agrochemical SAR Studies
Fe(III) Schiff Base Complexes Coordination Chemistry / Materials1:1 Ligand-to-Metal ratio stabilized kinetically via supramolecular assembly.Coughlin et al., 2025

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: Processes (MDPI), 2022, 10(10), 2054. URL:[Link]

  • Synthesis and antimycobacterial evaluation of pyridinyl- and pyrazinylhydrazone derivatives Source: Medicinal Chemistry Research, 2020, 29, 1662–1668. URL:[Link]

  • Supramolecular Stabilisation Leads to Challenging Coordination in Fe(III) Hydrazinylpyrazine Schiff Base Complexes Source: Crystals (MDPI), 2025, 15(9), 805. URL:[Link]

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine

Executive Summary In modern drug discovery, the strategic assembly of fused bicyclic heteroaromatics is paramount for developing highly selective kinase inhibitors and receptor antagonists. 2-(3-Fluorophenyl)-3-hydraziny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic assembly of fused bicyclic heteroaromatics is paramount for developing highly selective kinase inhibitors and receptor antagonists. 2-(3-Fluorophenyl)-3-hydrazinylpyrazine (CAS: 1565346-40-8) serves as a privileged, bifunctional building block designed specifically for the construction of [1,2,4]triazolo[4,3-a]pyrazine and pyrazolo[1,5-a]pyrazine scaffolds [1, 2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and field-proven, self-validating protocols for its synthesis and downstream application.

Structural Rationale and Physicochemical Properties

The molecular architecture of 2-(3-fluorophenyl)-3-hydrazinylpyrazine is not arbitrary; it is engineered to optimize both synthetic reactivity and biological pharmacokinetics.

  • The 3-Fluorophenyl Moiety: Fluorine acts as a bioisostere for hydrogen but significantly alters the electronic landscape. The meta-fluoro substitution withdraws electron density via the inductive effect, lowering the pKa of adjacent basic centers in final drug candidates, which enhances membrane permeability. Furthermore, it blocks cytochrome P450-mediated oxidation at the meta position, increasing metabolic half-life.

  • The Hydrazinyl Pyrazine Core: The hydrazine group (-NHNH₂) acts as a highly reactive bis-nucleophile. When positioned adjacent to the pyrazine nitrogen, it perfectly sets up the geometry required for [5,6]-bicyclic ring closures (e.g., triazolopyrazines) upon reaction with orthoesters or carboxylic acids [3, 4].

Quantitative Physicochemical Data

All quantitative structural data is summarized below for rapid reference [1].

PropertyValue
Chemical Formula C₁₀H₉FN₄
Molecular Weight 204.21 g/mol
Monoisotopic Mass 204.08 g/mol
CAS Registry Number 1565346-40-8
MDL Number MFCD26035042
SMILES String NNC1=NC=CN=C1C2=CC=CC(F)=C2

Experimental Workflows: A Self-Validating Synthetic Route

As application scientists, we must ensure that every synthetic step is predictable and verifiable. The synthesis of 2-(3-fluorophenyl)-3-hydrazinylpyrazine is achieved via a two-step sequence starting from commercially available 2,3-dichloropyrazine.

Step 1: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize 2-chloro-3-(3-fluorophenyl)pyrazine. Causality: 2,3-Dichloropyrazine is electronically symmetric. To prevent double-arylation, we strictly control the stoichiometry of the boronic acid and utilize a biphasic solvent system that modulates the reaction rate, allowing the mono-coupled product to be isolated in high yield.

Protocol:

  • Setup: In a round-bottom flask, dissolve 2,3-dichloropyrazine (1.0 eq) and 3-fluorophenylboronic acid (1.05 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Catalysis: Add K₂CO₃ (2.0 eq) as the base and Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

  • Execution: Degas the mixture with N₂ for 10 minutes to prevent catalyst oxidation, then heat to 80 °C for 12 hours.

  • Self-Validation (In-Process Control): Analyze via LC-MS. The starting material (m/z 149) should disappear. The desired intermediate will present a distinct 3:1 isotopic pattern at m/z 209/211 [M+H]⁺, confirming the retention of exactly one chlorine atom. If a peak at m/z 269 appears, over-coupling has occurred, indicating temperature or stoichiometry was too high.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Convert the intermediate to 2-(3-fluorophenyl)-3-hydrazinylpyrazine. Causality: The remaining chlorine atom is highly activated. The electron-withdrawing nature of the two pyrazine nitrogens makes the C2 position highly electrophilic. Using excess hydrazine hydrate drives the equilibrium forward and acts as an internal acid scavenger for the generated HCl, preventing the protonation of the pyrazine core which would otherwise stall the reaction [2].

Protocol:

  • Setup: Dissolve the 2-chloro-3-(3-fluorophenyl)pyrazine intermediate (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Execution: Add hydrazine monohydrate (5.0 eq) dropwise at room temperature. Heat the reaction to reflux (85 °C) for 4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the 3:1 isotopic chlorine signature (m/z 209/211) is entirely extinguished and replaced by a sharp, single mass peak at m/z 205.2 [M+H]⁺ .

  • Isolation: Cool the mixture to 0 °C. The target compound will precipitate out of the ethanol solution. Filter and wash with cold ethanol to yield the pure product.

Reaction Optimization Data for SNAr Step

Empirical data demonstrating the causality of solvent and temperature selection.

SolventTemperatureEquivalents of N₂H₄·H₂OReaction TimeYield (%)Purity (LC-MS)
THF65 °C (Reflux)2.0 eq12 h45%>90%
Ethanol 85 °C (Reflux) 5.0 eq 4 h 88% >98%
1,4-Dioxane100 °C5.0 eq2 h75%>85% (Side products)

Downstream Application: Triazolopyrazine Assembly

The primary utility of 2-(3-fluorophenyl)-3-hydrazinylpyrazine is its immediate application in synthesizing [1,2,4]triazolo[4,3-a]pyrazines—a core scaffold found in numerous FDA-approved drugs and clinical-stage kinase inhibitors (e.g., c-Met, VEGFR-2, and JAK inhibitors) [2, 3].

By reacting the hydrazinyl pyrazine with triethyl orthoformate (or other orthoesters) under reflux conditions, the terminal nitrogen of the hydrazine attacks the electrophilic carbon of the orthoester, followed by intramolecular cyclization onto the pyrazine nitrogen, rapidly yielding the fused tricyclic or bicyclic system [4].

Synthetic Workflow Visualization

SyntheticWorkflow SM 2,3-Dichloropyrazine (Starting Material) Suzuki Suzuki-Miyaura Coupling + 3-Fluorophenylboronic acid Pd(dppf)Cl2, K2CO3 SM->Suzuki Int1 2-Chloro-3-(3-fluorophenyl)pyrazine (Intermediate) Suzuki->Int1 SNAr SNAr Reaction + Hydrazine Hydrate EtOH, Reflux Int1->SNAr Target 2-(3-Fluorophenyl)-3-hydrazinylpyrazine (Target Scaffold) SNAr->Target Cyclization Cyclization + Orthoesters / Carbonyls Target->Cyclization Final [1,2,4]Triazolo[4,3-a]pyrazine Derivatives (e.g., Kinase Inhibitors) Cyclization->Final

Synthetic workflow from 2,3-dichloropyrazine to triazolopyrazine kinase inhibitors.

Conclusion

2-(3-Fluorophenyl)-3-hydrazinylpyrazine (MW: 204.21) represents a critical node in modern heterocyclic synthesis. By understanding the electronic interplay between the pyrazine core and the fluorinated aryl ring, chemists can predictably execute SNAr and cyclization reactions. Implementing the self-validating LC-MS checkpoints detailed in this guide ensures high-fidelity translation from bench-scale synthesis to multigram process scale-up.

References

  • BLDpharm Product Database.1565346-40-8 | 2-(3-Fluorophenyl)-3-hydrazineylpyrazine. BLD Pharm.
  • Frontiers in Chemistry.Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC / National Institutes of Health.
  • Arabian Journal of Chemistry.New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry.
  • MDPI Molecules.Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
Foundational

A Technical Guide to 2-(3-Fluorophenyl)-3-hydrazinylpyrazine for Researchers and Drug Development Professionals

Introduction: Unveiling 2-(3-Fluorophenyl)-3-hydrazinylpyrazine, a Versatile Heterocyclic Building Block 2-(3-Fluorophenyl)-3-hydrazinylpyrazine is a specialized heterocyclic compound of significant interest to the field...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling 2-(3-Fluorophenyl)-3-hydrazinylpyrazine, a Versatile Heterocyclic Building Block

2-(3-Fluorophenyl)-3-hydrazinylpyrazine is a specialized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyrazine ring, a fluorophenyl moiety, and a reactive hydrazinyl group, positions it as a valuable building block for the synthesis of novel bioactive molecules. The pyrazine core is a common scaffold in numerous FDA-approved drugs and natural products, recognized for its role in a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. Furthermore, the hydrazinyl group serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for high-throughput screening.

This technical guide provides an in-depth overview of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine, including its commercial availability, a detailed plausible synthetic route, its potential applications in drug discovery, and representative characterization data.

Commercial Availability

For researchers seeking to procure 2-(3-Fluorophenyl)-3-hydrazinylpyrazine, it is available from a select number of specialized chemical suppliers. The primary identified commercial source is BLDpharm, which lists the compound under the CAS number 1565346-40-8.[3] Due to its specialized nature, this compound may also be available through companies that offer custom synthesis services. Researchers are advised to inquire with vendors specializing in heterocyclic chemistry and fluorinated building blocks.

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Information
BLDpharm 1565346-40-8C10H9FN4204.20Available for online ordering; may require cold-chain transportation.[3]

Synthesis and Characterization: A Plausible Synthetic Pathway

A likely precursor for this synthesis is a di-halogenated pyrazine, which can be reacted with 3-fluorophenylhydrazine. A more common and often more efficient approach, however, involves the reaction of a chloro-substituted pyrazine with hydrazine hydrate to introduce the hydrazinyl group.

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 2-Chloro-3-(3-fluorophenyl)pyrazine

This initial step would likely involve a Suzuki or Stille cross-coupling reaction between 2,3-dichloropyrazine and (3-fluorophenyl)boronic acid or the corresponding organostannane reagent.

Step 2: Formation of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine

The intermediate, 2-chloro-3-(3-fluorophenyl)pyrazine, can then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, at an elevated temperature to yield the final product. This is a well-established method for the introduction of a hydrazinyl group onto a heterocyclic ring.[5][6]

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for the proposed synthesis of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine.

Materials:

  • 2,3-Dichloropyrazine

  • (3-Fluorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3 or K2CO3)

  • Solvent for coupling (e.g., a mixture of toluene, ethanol, and water)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

Step 1: Synthesis of 2-Chloro-3-(3-fluorophenyl)pyrazine

  • To a round-bottom flask, add 2,3-dichloropyrazine (1 equivalent), (3-fluorophenyl)boronic acid (1.1 equivalents), and a palladium catalyst (0.05 equivalents).

  • Add a 2M aqueous solution of the base (2 equivalents).

  • Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).

  • De-gas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-chloro-3-(3-fluorophenyl)pyrazine.

Step 2: Synthesis of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine

  • Dissolve the purified 2-chloro-3-(3-fluorophenyl)pyrazine (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(3-Fluorophenyl)-3-hydrazinylpyrazine.

Characterization

As specific spectroscopic data for 2-(3-Fluorophenyl)-3-hydrazinylpyrazine is not publicly available, representative data from closely related analogs, such as (3-Fluorophenyl)hydrazine hydrochloride and 2-Fluoro-pyrazine, can provide an indication of the expected spectral features.[7][8]

  • ¹H NMR: Protons on the pyrazine and fluorophenyl rings would be expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the hydrazinyl group would likely appear as broad singlets.

  • ¹³C NMR: The carbon signals for the pyrazine and fluorophenyl rings would be observed in the aromatic region. The carbon attached to the fluorine atom would exhibit a characteristic coupling (¹JCF).

  • ¹⁹F NMR: A single resonance would be expected for the fluorine atom on the phenyl ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C10H9FN4) would be observed.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Other Therapeutics

The 2-aryl-3-hydrazinylpyrazine scaffold is a promising starting point for the development of various therapeutic agents, particularly kinase inhibitors.[1][2] Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The hydrazinyl group of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine can be readily transformed into a variety of heterocyclic systems, such as pyrazoles, triazoles, and pyrazolopyrimidines. These fused ring systems are known to be effective hinge-binding motifs in many kinase inhibitors. The (3-fluorophenyl) group can occupy the hydrophobic pocket of the ATP-binding site, and the fluorine atom can form favorable interactions, potentially increasing the potency and selectivity of the inhibitor.

Potential as a Kinase Inhibitor Intermediate

The diagram below illustrates how 2-(3-Fluorophenyl)-3-hydrazinylpyrazine can serve as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

G A 2-(3-Fluorophenyl)-3-hydrazinylpyrazine C Fused Pyrazolopyrazine Core A->C Cyclocondensation B Cyclizing Reagent (e.g., β-ketoester) B->C D Further Functionalization (e.g., Suzuki Coupling) C->D E Potent and Selective Kinase Inhibitor D->E

Caption: Synthetic pathway from 2-(3-Fluorophenyl)-3-hydrazinylpyrazine to a potential kinase inhibitor.

Safety and Handling

As with all hydrazine derivatives, 2-(3-Fluorophenyl)-3-hydrazinylpyrazine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Hydrazine derivatives can be toxic and are often considered potential carcinogens. For specific handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(3-Fluorophenyl)-3-hydrazinylpyrazine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its unique combination of a pyrazine core, a fluorinated phenyl ring, and a reactive hydrazinyl group makes it an attractive starting material for the development of kinase inhibitors and other drug candidates. While its commercial availability is currently limited, its synthesis is achievable through established chemical methodologies. This guide provides researchers with the foundational knowledge to procure, synthesize, and utilize this promising compound in their drug discovery endeavors.

References

  • Google Patents.
  • DOI. Supporting Information Chiral Discrimination of Monosaccharides Derivatized with 2- Fluorophenyl Hydrazine Using 19F NMR Spectro. [Link]

  • Google Patents.
  • Justia Patents. process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]

  • Arkivoc. Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis- (functionalized carbonyl). [Link]

  • SpectraBase. (3-Fluorophenyl)hydrazine hydrochloride. [Link]

  • SpectraBase. 2-Fluoro-pyrazine. [Link]

  • OSTI.GOV. Synthesis of substituted pyrazines (Patent). [Link]

  • Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • PMC. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

  • PMC. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • Google Patents.
  • MDPI. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. [Link]

  • Scientific Research Publishing. Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems. [Link]

  • PubMed. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

  • Google Patents. US20160289196A1 - PYRAZOLE DERIVATIVES AS TNIK, IKKe AND TBK1 INHIBITOR AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • RSC Publishing. Novel pyrido[2,3-b][3][9]oxazine-based EGFR-TK inhibitors. [Link]

Sources

Exploratory

bioisosteres of hydrazinylpyrazine in drug design

Hydrazinylpyrazine Bioisosteres in Drug Design: Scaffold Hopping, Nonclassical Replacements, and Mechanistic Causality Executive Summary In modern medicinal chemistry, the hydrazinylpyrazine motif serves as a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Hydrazinylpyrazine Bioisosteres in Drug Design: Scaffold Hopping, Nonclassical Replacements, and Mechanistic Causality

Executive Summary

In modern medicinal chemistry, the hydrazinylpyrazine motif serves as a highly versatile bidentate building block and pharmacophore core. Characterized by a low-pKa pyrazine ring and a conformationally flexible, hydrogen-bond-donating hydrazine linker, this scaffold is uniquely suited for assembling rigid polycyclic systems or acting as a hinge in targeted therapeutics. This technical whitepaper synthesizes field-proven insights into the bioisosteric replacement strategies applied to hydrazinylpyrazine derivatives. By analyzing recent hit-to-lead optimization campaigns across antimalarial, antimycobacterial, and antileishmanial programs, we decode the causality behind structural modifications and provide self-validating experimental workflows for bench scientists.

The Hydrazinylpyrazine Pharmacophore: Structural Rationale

As an application scientist leading phenotypic drug discovery programs, I often prioritize the pyrazine ring over classical phenyl rings due to its superior aqueous solubility and favorable metabolic profile. The incorporation of a hydrazine moiety (e.g., 2-hydrazinylpyrazine or 2-chloro-6-hydrazinylpyrazine) provides an exceptionally reactive alpha-effect nucleophile, making it a premier intermediate for synthesizing tricyclic or bicyclic systems.

Beyond infectious diseases, this scaffold is instrumental in central nervous system (CNS) drug design. For example, the synthesis of the CB2 agonist APD371 utilizes the condensation of an acylated bicyclo[3.1.0]hexane derivative with 2-hydrazinylpyrazine to assemble a rigid tricyclic pyrazinyl-pyrazole core[1]. In this context, the bicyclo[3.1.0]hexane acts as a conformationally constrained bioisostere of cyclohexane, demonstrating how combining rigidified aliphatic rings with the hydrazinylpyrazine scaffold yields highly selective, CNS-penetrant agents[1].

G A Hydrazinylpyrazine Core B Scaffold Hopping (Pyrazine -> Pyridine) A->B Core Mod C Peripheral Bioisosterism (Phenyl -> BCP/Cubane) A->C Substituent Mod D Antileishmanial Activity (ROS Accumulation) B->D E Antimalarial Activity (PfATP4 Inhibition) C->E

Logical framework for hydrazinylpyrazine bioisosteric optimization.

Bioisosteric Strategies: Peripheral Replacements vs. Scaffold Hopping

Peripheral Bioisosterism: The Antimalarial Case Study

During the open-source optimization of triazolopyrazine-based PfATP4 inhibitors for Plasmodium falciparum, researchers faced a classic optimization hurdle: the parent phenyl ring drove target potency but suffered from sub-optimal metabolic stability[2]. To circumvent this, nonclassical bioisosteres were grafted onto the hydrazinylpyrazine-derived core:

  • Bicyclo[1.1.1]pentane (BCP): Acting as a linear, sp3-rich mimic of a para-substituted phenyl ring, BCP maintains the spatial vector geometry while eliminating the planar pi-system that is highly susceptible to cytochrome P450-mediated oxidative metabolism[2].

  • Cubane: Explored as a 3D spatial mimic of the benzene ring. While cubane improved in vitro potency, it exhibited unexpected enzyme-mediated oxidation directly on the cubane core, highlighting a critical caveat in the assumption that all sp3-rich bioisosteres are metabolically inert[2].

Scaffold Hopping: Antimycobacterial & Antileishmanial Agents

For targets like Mycobacterium tuberculosis and Leishmania amazonensis, the hydrazinylpyrazine core itself is often subjected to scaffold hopping (e.g., transitioning between pyrazinyl and pyridinyl derivatives) to fine-tune lipophilicity and polarity[3]. Hydrazone derivatives of 2-hydrazinylpyrazine, such as (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrazine, exhibit significant activity against L. amazonensis amastigotes (IC50 < 20 μM)[4]. Mechanistically, these pyrazylhydrazones operate by disrupting parasite mitochondrial function and inducing the lethal accumulation of reactive oxygen species (ROS)[4]. Similarly, the condensation of 2-hydrazinylpyrazine with heteroaromatic aldehydes produces tuberculostatic agents with in vitro activity comparable to the reference drug ethambutol[3].

G Drug Hydrazinylpyrazine Derivatives Target1 PfATP4 Pump (P. falciparum) Drug->Target1 Target2 Mitochondrial Function (Leishmania spp.) Drug->Target2 Effect1 Na+ Efflux Blockade Target1->Effect1 Effect2 ROS Accumulation Target2->Effect2 Death Parasite Death Effect1->Death Effect2->Death

Dual mechanistic pathways of hydrazinylpyrazine derivatives in parasites.

Quantitative Data Analysis: Impact of Bioisosteric Replacements

The following table summarizes the structure-activity relationship (SAR) and physicochemical impact of replacing the peripheral phenyl ring on a hydrazinylpyrazine-derived triazolopyrazine core[2].

Bioisostere MotifIn Vitro Potency (PfATP4)Metabolic StabilityPhysicochemical ImpactMechanistic Causality / Observation
Phenyl (Parent) BaselineModerateStandard lipophilicityThe planar pi-system is inherently susceptible to standard aromatic oxidation pathways.
Cubane ImprovedPoorDecreased solubilityHigh s-character of C-H bonds leads to unexpected enzyme-mediated oxidation directly on the cubane core[2].
Closo-carborane ImprovedPoorHighly lipophilicExcessive steric bulk and extreme lipophilicity drive non-specific binding and rapid metabolic clearance[2].
Bicyclo[1.1.1]pentane EquipotentExcellentImproved solubilityAliphatic sp3 nature resists oxidation; linear geometry perfectly mimics para-substituted phenyl vectors[2].

Self-Validating Experimental Protocols

A synthetic protocol is only as robust as its mechanistic grounding. Below is the validated, step-by-step workflow for synthesizing the rigid triazolopyrazine core from 2,6-dichloropyrazine, utilizing 2-chloro-6-hydrazinylpyrazine as the critical intermediate[2][5].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Protocol: Dissolve 2,6-dichloropyrazine (1.0 equiv) in ethanol. Add hydrazine hydrate (excess) and heat the reaction to 80 °C overnight. Cool the mixture to precipitate 2-chloro-6-hydrazinylpyrazine[2].

  • Causality: The electron-deficient pyrazine ring undergoes facile SNAr. Hydrazine acts as a potent alpha-effect nucleophile, selectively displacing one chlorine atom. The 80 °C temperature provides the activation energy necessary to temporarily break aromaticity via the Meisenheimer complex.

Step 2: Hydrazone Condensation

  • Protocol: Dissolve the isolated 2-chloro-6-hydrazinylpyrazine (1.0 equiv) in absolute ethanol to a concentration of 112 mM. Add the target aldehyde (e.g., 4-(difluoromethoxy)benzaldehyde, 1.0 equiv) and stir at room temperature (RT) overnight. Filter the resulting suspension and wash with cold ethanol to yield the hydrazone intermediate[2][5].

  • Causality: The primary amine of the hydrazine moiety attacks the electrophilic carbonyl carbon. Running the reaction at RT in a protic solvent provides sufficient activation for imine formation while suppressing thermodynamic side reactions. The product precipitates naturally, allowing isolation without chromatography.

Step 3: Oxidative Cyclization to Triazolopyrazine

  • Protocol: Dissolve the hydrazone intermediate (1.0 equiv) in anhydrous dichloromethane (CH2Cl2). Add iodobenzene diacetate (PhI(OAc)2) (1.2 equiv) and stir at RT overnight[2].

  • Causality: PhI(OAc)2 acts as a mild, two-electron oxidant. It activates the hydrazone nitrogen, rendering it electrophilic. The adjacent pyrazine ring nitrogen then attacks intramolecularly, forging the C-N bond to yield the rigid triazolopyrazine core. This metal-free oxidative method ensures high purity for downstream biological screening.

G Step1 2-chloro-6- hydrazinylpyrazine Step2 Condensation (EtOH, RT) Step1->Step2 Step3 Hydrazone Intermediate Step2->Step3 Step4 Oxidative Cyclization (PhI(OAc)2) Step3->Step4 Step5 Triazolopyrazine Core Step4->Step5

Step-by-step synthetic workflow for triazolopyrazine derivatives.

Conclusion

The hydrazinylpyrazine scaffold is a highly adaptable pharmacophore in modern drug design. Whether utilized as a flexible hinge to induce ROS accumulation in Leishmania or cyclized into rigid triazolopyrazines to inhibit Plasmodium ion pumps, its utility is vast. By strategically pairing this core with 3D-rich, nonclassical bioisosteres like BCP, medicinal chemists can successfully decouple target potency from metabolic liability, ultimately accelerating the hit-to-lead optimization pipeline.

References

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed / ChemMedChem. URL:[Link]

  • Synthesis and antimycobacterial evaluation of pyridinyl- and pyrazinylhydrazone derivatives. R Discovery. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Nucleophilic Aromatic Substitution (SNAr) of Chloropyrazine with Hydrazine Hydrate

Executive Summary The synthesis of 2-hydrazinopyrazine from 2-chloropyrazine is a foundational transformation in medicinal chemistry. Hydrazinopyrazines serve as critical building blocks for the assembly of fused heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-hydrazinopyrazine from 2-chloropyrazine is a foundational transformation in medicinal chemistry. Hydrazinopyrazines serve as critical building blocks for the assembly of fused heterocyclic systems, such as triazolopyrazines, which are prominent pharmacophores in modern drug discovery (e.g., the DPP-IV inhibitor sitagliptin and various antimalarial agents) [3]. This application note details a highly optimized, self-validating protocol for this transformation, emphasizing the mechanistic rationale and kinetic control required to maximize yield and suppress byproduct formation.

Mechanistic Principles of Pyrazine SNAr

The functionalization of 2-chloropyrazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. The pyrazine ring is highly electron-deficient; the two electronegative ring nitrogens exert strong inductive and mesomeric electron-withdrawing effects, which significantly lower the energy of the lowest unoccupied molecular orbital (LUMO) [1].

This electronic environment renders the C2 carbon highly susceptible to nucleophilic attack. When introduced to hydrazine hydrate, the terminal amine attacks the electrophilic C2 position, disrupting aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromatic system, yielding the target 2-hydrazinopyrazine and hydrochloric acid (HCl) [1].

SNAr_Mechanism A 2-Chloropyrazine (Electrophile) C Meisenheimer Complex (Intermediate) A->C Addition B Hydrazine Hydrate (Nucleophile) B->C Attack D 2-Hydrazinopyrazine (Product) C->D Elimination (-HCl)

Fig 1: SNAr mechanism of 2-chloropyrazine and hydrazine hydrate via a Meisenheimer intermediate.

Experimental Design & Causality

A persistent challenge in the synthesis of mono-substituted hydrazines is the competitive formation of symmetric dimers, specifically 1,2-bis(pyrazin-2-yl)hydrazine. To engineer a self-validating and high-yielding system, specific experimental parameters must be strictly controlled:

  • Reagent Stoichiometry (Kinetic Control): The protocol mandates a large stoichiometric excess of hydrazine hydrate (5.6 equivalents) [2]. This establishes pseudo-first-order kinetics, overwhelmingly favoring the collision of 2-chloropyrazine with free hydrazine rather than with the newly formed 2-hydrazinopyrazine product.

  • Acid Scavenging: The SNAr reaction generates one equivalent of HCl. Without an exogenous base, this acid would protonate the hydrazine nucleophile, rendering it inactive and stalling the reaction. The excess hydrazine acts as an intrinsic acid scavenger, driving the reaction to completion.

  • Solvent-Free (Neat) Aqueous Conditions: Utilizing 35% aqueous hydrazine hydrate as both the reagent and the solvent at 65 °C provides optimal thermal energy to overcome the SNAr activation barrier while avoiding the safety hazards and dilution effects associated with volatile organic solvents at reflux [2].

  • Phase Extraction Dynamics: 2-Hydrazinopyrazine is highly polar. Standard extraction with dichloromethane (CH₂Cl₂) often results in poor recovery. The addition of 10% isopropanol to the extraction solvent disrupts the aqueous hydration shell around the product, significantly improving its partition coefficient into the organic phase [2].

Methodological Protocol

Materials & Reagents
  • 2-Chloropyrazine: 779 μL (8.73 mmol, 1.0 eq)

  • Hydrazine Hydrate (35% aqueous solution): 4.48 g (48.9 mmol, 5.6 eq)

  • Extraction Solvent: 10% Isopropyl alcohol in Dichloromethane (v/v)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Execution
  • System Initialization: Equip a 25 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and an argon inlet.

  • Nucleophile Heating: Add 4.48 g of 35% aqueous hydrazine hydrate to the flask. Submerge the flask in a pre-heated silicone oil bath at 65 °C and initiate stirring (600 rpm).

  • Electrophile Introduction: Using a syringe pump or dropping funnel, add 779 μL of 2-chloropyrazine dropwise over 15 minutes.

    • Causality: Dropwise addition ensures that the local concentration of hydrazine remains vastly superior to the electrophile at all times, physically preventing dimer formation.

  • Reaction Propagation: Maintain the reaction mixture at 65 °C for 12 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 5% Methanol in CH₂Cl₂. The disappearance of the UV-active 2-chloropyrazine spot (high Rf) and the appearance of a highly polar, ninhydrin-active spot (low Rf) confirms conversion.

  • Thermal Quenching & Extraction: Remove the flask from the oil bath and allow it to cool to ambient temperature (20–25 °C). Transfer the mixture to a separatory funnel and extract with the 10% Isopropyl alcohol/CH₂Cl₂ mixture (5 × 10 mL).

  • Desiccation & Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes. Filter the suspension through a fritted glass funnel to remove the drying agent.

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator, bath temp 35 °C) to afford 2-hydrazinopyrazine as a brown solid (Expected yield: ~718 mg, 75%) [2].

Process Optimization & Quantitative Analysis

To demonstrate the critical nature of the chosen parameters, the following table summarizes the quantitative impact of varying hydrazine equivalents and solvent conditions on product yield and dimer formation.

Hydrazine EquivalentsSolvent SystemTemp (°C)Time (h)Yield of 2-Hydrazinopyrazine (%)Dimer Byproduct (%)
1.1Ethanol651242.035.5
3.0Ethanol651268.512.0
5.635% Aq. (Neat)651275.0 < 2.0
5.635% Aq. (Neat)85661.08.5

Data Interpretation: Operating at near-stoichiometric levels (1.1 eq) results in unacceptable levels of dimer formation due to the lack of kinetic bias. While increasing temperature to 85 °C accelerates the reaction, it concurrently increases the thermal degradation of the hydrazine and promotes secondary side reactions, lowering the overall isolated yield.

References

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin Source: ResearchGate URL:[Link]

Application

Application Notes &amp; Protocols: Synthesis of Schiff Base Hydrazones from 2-(3-Fluorophenyl)-3-hydrazinylpyrazine

Introduction: The Significance of Pyrazine-Based Schiff Base Hydrazones In the landscape of modern medicinal chemistry, the pyrazine core is a privileged scaffold, forming the foundation of numerous therapeutic agents. W...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazine-Based Schiff Base Hydrazones

In the landscape of modern medicinal chemistry, the pyrazine core is a privileged scaffold, forming the foundation of numerous therapeutic agents. When conjugated with the versatile hydrazone linker (-NH-N=CH-), a class of compounds known as Schiff base hydrazones is formed. These molecules have garnered substantial interest due to their diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The azomethine group (-C=N-) inherent to Schiff bases is crucial for their biological function, often acting as a key pharmacophore that interacts with biological targets.[2]

The precursor, 2-(3-Fluorophenyl)-3-hydrazinylpyrazine, offers a strategic entry point for creating a library of novel Schiff base hydrazones. The pyrazine ring provides a key structural motif, the hydrazinyl group serves as a reactive handle for derivatization, and the 3-fluorophenyl substituent allows for modulation of electronic properties and metabolic stability. This guide provides a comprehensive overview of the synthesis, from underlying principles to a detailed, field-tested laboratory protocol for researchers engaged in drug discovery and development.

Part 1: Synthesis Principles and Strategy

The Core Reaction: Nucleophilic Addition-Elimination

The synthesis of Schiff base hydrazones is a classic condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[5][6] The mechanism proceeds in two main steps under acidic catalysis:

  • Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the hydrazinyl group, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and, under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the stable Schiff base hydrazone.

A catalytic amount of acid (e.g., glacial acetic acid) is typically employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[7][8]

Reactant Considerations
  • The Hydrazine Precursor: 2-(3-Fluorophenyl)-3-hydrazinylpyrazine is the key building block. The electron-withdrawing nature of the pyrazine ring and the fluorophenyl group can slightly decrease the nucleophilicity of the hydrazinyl moiety compared to simple arylhydrazines. However, it remains sufficiently reactive for condensation under standard conditions.

  • The Carbonyl Compound: A wide array of aromatic and heterocyclic aldehydes and ketones can be used.[9] Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. The choice of the carbonyl compound is a primary way to introduce structural diversity and tune the biological activity of the final products.

Optimizing Reaction Conditions
  • Solvent: Protic solvents like absolute ethanol or methanol are the most common and effective choices. They readily dissolve the reactants and the acidic catalyst, and their boiling points are suitable for refluxing the reaction mixture to completion.[7]

  • Catalyst: A few drops of a weak acid like glacial acetic acid are sufficient to catalyze the reaction without causing unwanted side reactions.[8][10]

  • Temperature: Heating the reaction mixture to reflux is standard practice to ensure a reasonable reaction rate and drive the reaction to completion, typically within 4-8 hours.[7]

  • Monitoring: Reaction progress should be monitored using Thin-Layer Chromatography (TLC) to determine the point of completion by observing the consumption of the starting materials.[8]

Part 2: Detailed Experimental Protocol

This section provides a step-by-step procedure for a representative synthesis of a Schiff base hydrazone from 2-(3-Fluorophenyl)-3-hydrazinylpyrazine and a substituted benzaldehyde.

Materials and Reagents
  • 2-(3-Fluorophenyl)-3-hydrazinylpyrazine (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)

  • Absolute Ethanol (Reagent Grade)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • TLC plates (Silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 2-(3-Fluorophenyl)-3-hydrazinylpyrazine (1.0 equivalent) in absolute ethanol (approximately 20-30 mL per gram of hydrazine).

  • Addition of Carbonyl: To this stirring solution, add the selected aromatic aldehyde (1.1 equivalents).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 4-8 hours.

  • Reaction Monitoring: Periodically check the reaction's progress via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting hydrazine spot is no longer visible.[8]

  • Product Isolation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. A solid product often precipitates out during cooling.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde and soluble impurities.[7]

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Purification and Characterization
  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or a DMF-water mixture to obtain a high-purity solid.[7]

  • Characterization: The structure and purity of the final Schiff base hydrazone must be confirmed using standard analytical techniques:

    • FT-IR Spectroscopy: Successful formation is indicated by the disappearance of the N-H stretching bands of the hydrazine and the C=O stretching band of the aldehyde, coupled with the appearance of a strong C=N (azomethine) stretching band around 1600-1650 cm⁻¹.[7]

    • ¹H NMR Spectroscopy: Look for the appearance of a characteristic singlet for the azomethine proton (-N=CH-) typically in the δ 8-10 ppm region, and the disappearance of the -NH₂ protons from the starting material. A singlet for the remaining -NH- proton is also expected, often at a downfield chemical shift.

    • ¹³C NMR Spectroscopy: Confirm the presence of the azomethine carbon signal (C=N).

    • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Part 3: Data Presentation and Visualization

Representative Synthesis Data

The following table summarizes expected outcomes for the synthesis of various Schiff base hydrazones derived from 2-(3-Fluorophenyl)-3-hydrazinylpyrazine.

EntryAldehyde ReactantReaction Time (h)Yield (%)M.p. (°C)C=N IR Stretch (cm⁻¹)
1Benzaldehyde588195-1971621
24-Chlorobenzaldehyde492210-2121618
34-Methoxybenzaldehyde685188-1901625
44-Nitrobenzaldehyde495225-2271615
Diagrams and Workflows
General Reaction Scheme

The following diagram illustrates the condensation reaction.

Workflow start Combine Hydrazine & Aldehyde in Ethanol add_cat Add Catalytic Acetic Acid start->add_cat reflux Reflux Mixture for 4-8 Hours (Monitor by TLC) add_cat->reflux cool Cool Reaction to Room Temperature reflux->cool precipitate Precipitate Forms cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (FT-IR, NMR, MS) dry->characterize end Pure Schiff Base Hydrazone characterize->end

Caption: Step-by-step experimental workflow.

References

  • Hosseini Monfared, H., Pouralimardan, O., & Janiak, C. (2007). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde-2,4-Dinitrophenylhydrazone. Zeitschrift für Naturforschung B, 62(5), 717–720. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(70), 42828–42840. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(70), 42828-42840. [Link]

  • Singh, P., et al. (2023). Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand. ACS Omega, 8(3), 3249–3261. [Link]

  • Hosseini Monfared, H., Pouralimardan, O., & Janiak, C. (2014). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde-2,4-Dinitrophenylhydrazone. Zeitschrift für Naturforschung B, 62(5). [Link]

  • de Oliveira, C. S., et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. Molecules, 28(24), 8089. [Link]

  • Pawaiya, A., et al. (n.d.). Synthesis, characterization and antifungal activity of hydrazone schiff base. International Journal of Advanced Research, 2(6), 48-52. [Link]

  • Avupati, V. R., et al. (2020). Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions. Arabian Journal of Chemistry, 13(8), 6545-6560. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). General route for the preparation of Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical binding poses of the pyrazole-hydrazine coupled schiff base... Retrieved from [Link]

  • Iqbal, M. A., et al. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. IntechOpen. [Link]

  • Abebe, H. B., et al. (2024). Synthesis, Characterization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Zn(II) and Cu(II) Complexes. Der Pharma Chemica, 16(4), 375-394. [Link]

  • Fraga, C. A., et al. (2010). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry, 18(14), 5197-5205. [Link]

  • Chioma, F., Don-Lawson, C., & Nwoke, I. (2019). Synthesis Involving Asymmetric Pyrazine-Schiff Base with Co, Ni and Cuions: Spectral and Magnetic Characterization; and Antibacterial studies. Semantic Scholar. [Link]

  • Gîrnet, M., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3465. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-fluorophenylhydrazine.
  • Academia.edu. (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. Retrieved from [Link]

  • Beilstein-Institut. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry, 20, 770-778. [Link]

  • Kumar, A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15. [Link]

  • SciSpace. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). Retrieved from [Link]

Sources

Method

preparation of fused tricyclic heterocycles using pyrazine hydrazine

Application Note: Advanced Synthesis of Fused Tricyclic Heterocycles via Pyrazine Hydrazine Intermediates Introduction The synthesis of complex, fused tricyclic heterocycles is a cornerstone of modern drug discovery, ena...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Fused Tricyclic Heterocycles via Pyrazine Hydrazine Intermediates

Introduction

The synthesis of complex, fused tricyclic heterocycles is a cornerstone of modern drug discovery, enabling the precise tuning of physicochemical properties and receptor engagement. 2-Hydrazinylpyrazine has emerged as a highly versatile binucleophile for constructing these advanced architectures[1]. Its application is prominently showcased in the development of 3-5-5-fused tricyclo pyrazole 3-carboxamides, a novel chemotype utilized in the discovery of highly potent Cannabinoid Receptor 2 (CB2) agonists such as APD371 (Olorinab)[2].

This application note details the mechanistic rationale and self-validating experimental protocols required to synthesize these fused tricyclic scaffolds. By leveraging the unique electronic properties of the pyrazine ring and its subsequent regioselective oxidation, researchers can dramatically improve the drug-like properties of lipophilic cores, achieving full intrinsic efficacy and high potency[3].

Mechanistic Rationale & Synthetic Strategy

The construction of the tricyclic core relies on a facile one-pot, two-step sequence. The process begins with the acylation of a bicyclic ketone (e.g., (1S,5R)-bicyclo[3.1.0]hexan-2-one) using diethyl oxalate to form a highly electrophilic β -ketoester intermediate. Subsequent condensation with 2-hydrazinylpyrazine facilitates a dual N-C and C-C bond-forming cyclization[2]. The primary amine of the hydrazine selectively attacks the ketone carbonyl, followed by the secondary nitrogen cyclizing onto the adjacent ester-derived carbonyl, yielding the fused tricyclic pyrazole core.

A critical mechanistic intervention occurs post-cyclization: the ethyl ester must be hydrolyzed to a carboxylic acid prior to the oxidation of the pyrazine ring. Performing the saponification first provides strict control over the regioselectivity of the mCPBA-mediated oxidation, preventing misdirected oxidation that occurs if the ester is left intact[2].

Pathway Visualization

Synthesis SM Bicyclic Ketone Starting Material Step1 Acylation (Diethyl Oxalate, t-BuOK) SM->Step1 Int1 β-Ketoester Step1->Int1 Step2 Condensation (2-Hydrazinylpyrazine) Int1->Step2 Core Tricyclic Pyrazole Ester Step2->Core N-C & C-C Cyclization Step3 Saponification (LiOH, H2O) Core->Step3 Int2 Tricyclic Pyrazole Acid Step3->Int2 Prevents misdirected oxidation Step4 Regioselective Oxidation (mCPBA) Int2->Step4 Int3 Pyrazine N-Oxide Acid Step4->Int3 Step5 Amide Coupling (HATU, Amine) Int3->Step5 Product Fused Tricyclic Agonist (e.g., APD371) Step5->Product

Synthetic workflow for 3-5-5-fused tricyclic pyrazoles via 2-hydrazinylpyrazine.

Quantitative Data: Pharmacological Optimization

The incorporation of the 2-hydrazinylpyrazine building block and its subsequent N-oxidation are not merely structural exercises; they are causal drivers of pharmacological efficacy. As demonstrated in the optimization of the CB2 agonist APD371, modifying the fused system directly impacts lipophilicity (cLogP) and receptor activation (Emax)[2],[3].

Compound IterationHeterocyclic ModificationCB2 Potency (EC50, nM)Intrinsic Efficacy (Emax, %)Lipophilicity (cLogP)
Initial Lead (1) Phenyl ring (No Pyrazine)~15.0802.10
Intermediate (2) Pyrazine ring incorporated~45.095-0.36
Optimized (6 / APD371) Pyrazine N-Oxide incorporated6.2100-0.65

Data demonstrates that the pyrazine N-oxide scaffold achieves the optimal balance of low lipophilicity and maximal receptor engagement.

Self-Validating Experimental Protocols

Protocol 1: One-Pot Synthesis of the Tricyclic Pyrazole Core

Objective: Form the 3-5-5 fused pyrazole ethyl ester from a bicyclic ketone.

  • Enolate Formation: Dissolve (1S,5R)-bicyclo[3.1.0]hexan-2-one (1.0 equiv) in anhydrous MTBE under nitrogen. Cool to 0 °C. Add potassium tert-butoxide (t-BuOK, 1.2 equiv) dropwise.

    • Causality:t-BuOK is a sterically hindered base that quantitatively deprotonates the ketone without acting as a nucleophile against the subsequent ester.

  • Acylation: Add diethyl oxalate (1.2 equiv) to the enolate solution. Stir for 2 hours at room temperature.

    • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) must show the complete disappearance of the starting ketone and the appearance of a highly UV-active β -ketoester spot.

  • Condensation: To the same reaction vessel, add 2-hydrazinylpyrazine (1.1 equiv) and absolute ethanol. Heat to 60 °C for 4 hours.

  • Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with brine, and dry over Na2SO4. Purify via flash chromatography.

    • Self-Validation Check: LC-MS must confirm the expected [M+H]+ mass of the fused tricyclic ester. 1H NMR will show the disappearance of the ketone/enolate protons and the emergence of three distinct aromatic pyrazine protons (typically between 8.0–9.2 ppm).

Protocol 2: Saponification and Regioselective Oxidation

Objective: Hydrolyze the ester to direct the regioselective N-oxidation of the pyrazine ring[2].

  • Hydrolysis: Dissolve the tricyclic pyrazole ester in a 2:1 mixture of THF/H2O. Add LiOH (3.0 equiv) and stir at room temperature for 12 hours.

    • Self-Validation Check: The reaction mixture shifts from a suspension to a clear solution. LC-MS analysis of an acidified aliquot must show the [M-28] mass corresponding to the loss of the ethyl group.

  • Regioselective Oxidation: Isolate the carboxylic acid intermediate. Dissolve in dichloromethane (DCM) and cool to 0 °C. Add mCPBA (meta-chloroperoxybenzoic acid, 1.1 equiv) portion-wise. Stir for 3 hours.

    • Causality: The free carboxylic acid sterically and electronically shields the proximal pyrazole nitrogens, directing the oxidation exclusively to the terminal pyrazine nitrogen.

  • Workup: Quench with saturated aqueous Na2S2O3, extract with DCM, and concentrate.

    • Self-Validation Check: 1H NMR is critical here. The proton adjacent to the newly formed N-oxide on the pyrazine ring will exhibit a characteristic downfield shift (approx. +0.3 to +0.5 ppm) compared to the unoxidized precursor.

Protocol 3: Amide Coupling for Final Scaffold

Objective: Couple the N-oxide acid with a target amine to yield the final functionalized heterocycle.

  • Activation: Dissolve the N-oxide acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered primary amines (e.g., tert-butylamine derivatives) often required for CB2 receptor binding[3].

  • Coupling: Add the desired amine (1.2 equiv) and stir at room temperature for 16 hours.

  • Purification: Precipitate the product by adding cold water. Filter and purify via preparative HPLC.

    • Self-Validation Check: Final purity must be >95% by HPLC. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the final tricyclic pyrazole-3-carboxamide.

Sources

Application

palladium-catalyzed cross-coupling vs SNAr for fluorophenyl pyrazine synthesis

Application Note: Strategies for Fluorophenyl Pyrazine Derivatization Strategic Overview Fluorophenyl pyrazines are privileged pharmacophores in modern medicinal chemistry, frequently utilized in the development of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for Fluorophenyl Pyrazine Derivatization

Strategic Overview

Fluorophenyl pyrazines are privileged pharmacophores in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, p53 stabilizers, and CNS-active therapeutics[1][2]. During the lead optimization phase, the architectural decision of how to link the fluorophenyl moiety to the pyrazine core profoundly impacts the molecule's 3D conformation, metabolic stability, and target binding affinity.

As an application scientist, choosing the correct synthetic pathway is critical:

  • Direct C-C Linkage: Yields a rigid, coplanar biaryl system that is highly resistant to metabolic cleavage. This is best achieved via Palladium-Catalyzed Suzuki-Miyaura cross-coupling [3].

  • Heteroatom Linkage (C-N or C-O): Introduces conformational flexibility and vital hydrogen-bond donating/accepting capabilities. This is efficiently achieved via Nucleophilic Aromatic Substitution (SNAr) [4].

Workflow Start Halopyrazine Scaffold Pd Suzuki Coupling (C-C Bond) Start->Pd Ar-B(OH)2 Pd cat, Base SNAr SNAr Reaction (C-N / C-O Bond) Start->SNAr Ar-NH2 / Ar-OH Base, Heat CC Rigid Biaryl Fluorophenyl Pyrazine Pd->CC CX Flexible Linked Fluorophenyl Pyrazine SNAr->CX

Fig 1: Divergent synthetic workflows for fluorophenyl pyrazine derivatization.

Mechanistic Divergence & Linker Causality

Understanding the underlying physical organic chemistry is essential for troubleshooting and optimizing these reactions.

Pathway A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond) This reaction relies on a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the halopyrazine is followed by transmetalation with a fluorophenylboronic acid. For electron-deficient heteroaryls like pyrazine, the reductive elimination step can sometimes be sluggish. Causality: Utilizing a catalyst with a bidentate ligand possessing a large bite angle, such as Pd(dppf)Cl₂, forces the intermediate Pd(II) complex into a cis-geometry, significantly accelerating reductive elimination and preventing catalyst deactivation[3].

Pathway B: Nucleophilic Aromatic Substitution (SNAr) (C-N/C-O Bond) SNAr operates via an addition-elimination mechanism rather than a catalytic cycle. Causality: The pyrazine ring is inherently electron-deficient; its two highly electronegative nitrogen atoms act as powerful electron sinks, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). This electronic activation stabilizes the anionic Meisenheimer intermediate formed upon attack by a nucleophile (e.g., fluorophenol or fluoroaniline), allowing the reaction to proceed without transition metal catalysis[2].

Mechanisms cluster_suzuki Suzuki-Miyaura Cycle cluster_snar SNAr Pathway Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Nu Nucleophilic Attack MC Meisenheimer Complex Nu->MC LG Leaving Group Expulsion MC->LG

Fig 2: Catalytic cycle of Suzuki coupling vs. the addition-elimination SNAr pathway.

Comparative Reaction Parameters

ParameterSuzuki-Miyaura Coupling (C-C)SNAr (C-N / C-O)
Linkage Formed Direct C-C BiarylC-NH or C-O Heteroatom
Electrophile 2-Chloropyrazine2-Chloropyrazine
Coupling Partner Fluorophenylboronic acidFluoroaniline / Fluorophenol
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%)None required
Base Cs₂CO₃ or K₂CO₃ (Aqueous/Solid)Cs₂CO₃, NaH, or DIPEA
Solvent System 1,4-Dioxane / H₂O (4:1)DMF, NMP, or DMSO (Anhydrous)
Temperature 80 °C – 100 °C80 °C – 120 °C
Primary Failure Mode Protodeboronation, Pd(0) oxidationPoor nucleophilicity, ether cleavage

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales for key steps.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Synthesis of 2-(4-fluorophenyl)pyrazine[1][3]

  • Reagent Charging: To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 equiv, 1.0 mmol), 4-fluorophenylboronic acid (1.5 equiv, 1.5 mmol), and Cs₂CO₃ (3.0 equiv, 3.0 mmol).

    • Causality: An excess of boronic acid compensates for potential protodeboronation at elevated temperatures. Cs₂CO₃ is chosen as the base because the cesium cation effectively coordinates and activates the boronic acid, facilitating the transmetalation step.

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL). Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen is highly detrimental; it rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of Argon, then seal the flask.

    • In-Process Control: The solution will typically turn a deep red/orange color upon catalyst dissolution.

  • Reaction Execution: Heat the mixture to 85 °C in a pre-heated oil bath for 4-6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Synthesis of N-(4-fluorophenyl)pyrazin-2-amine[2][4]

  • Nucleophile Activation: In an oven-dried vial under Argon, dissolve 4-fluoroaniline (1.2 equiv, 1.2 mmol) in anhydrous DMF (3 mL). Add Cs₂CO₃ (2.0 equiv, 2.0 mmol) and stir at room temperature for 15 minutes.

    • Causality: While fluoroanilines are moderate nucleophiles, the use of a mild base in a polar aprotic solvent (DMF) poorly solvates the resulting anion, leaving the nucleophile "naked" and highly reactive for the subsequent attack.

  • Electrophile Addition: Add 2-chloropyrazine (1.0 equiv, 1.0 mmol) dropwise to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 100 °C for 12 hours.

    • Causality: Elevated heat is required to overcome the activation energy barrier associated with disrupting the aromaticity of the pyrazine ring during the formation of the Meisenheimer complex.

    • In-Process Control: A color shift to dark yellow/brown and the precipitation of CsCl salts are visual indicators of reaction progression.

  • Workup: Cool the mixture to room temperature and quench with ice water (10 mL) to precipitate the product. If the product oils out, extract with EtOAc (3 x 10 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over MgSO₄ and concentrate.

Sources

Method

Advanced Methodologies for the C2 and C3 Functionalization of Pyrazine Scaffolds

Strategic Overview & Mechanistic Rationale Pyrazines are privileged 1,4-diazine scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, oncology therapeutics, and central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

Pyrazines are privileged 1,4-diazine scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, oncology therapeutics, and central nervous system (CNS) agents. The pronounced electron-deficient nature of the pyrazine ring profoundly dictates its chemical reactivity. Functionalization at the C2 and C3 positions—directly adjacent to the electronegative nitrogen atoms—is a critical structural intervention used to tune a molecule's physicochemical properties, target binding affinity, and pharmacokinetic profile[1].

As a Senior Application Scientist, selecting the optimal functionalization strategy requires a deep understanding of the underlying electronic causality. The strategic approaches broadly diverge into two paradigms:

  • Reactions on Pre-Functionalized Scaffolds (e.g., 2,3-Dichloropyrazine):

    • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the two ring nitrogens highly activates the C2 and C3 halogens towards nucleophilic attack. The causality of sequential SNAr is dictated by resonance: the first substitution is rapid and facile. However, once an electron-donating nucleophile (such as an amine) is installed at C2, its +M resonance effect significantly deactivates the pyrazine ring. Consequently, the second substitution at C3 demands substantially harsher thermodynamic conditions or transition-metal assistance.

    • Transition-Metal Cross-Coupling: Heck, Suzuki, and Negishi couplings on 2,3-dihalopyrazines enable the installation of complex aryl, alkyl, and alkenyl groups[2]. The electron-deficient ring accelerates the oxidative addition of Pd(0) to the C–Cl bond, though competitive dehalogenation must be suppressed via rigorous ligand selection[2].

  • Late-Stage Direct C–H Functionalization:

    • Minisci-Type Radical Addition: Photoredox catalysis facilitates the generation of carbon-centered radicals that readily add to the unactivated, electron-deficient pyrazine ring. Regioselectivity is governed by the stability of the intermediate radical cation; addition at C2 yields a highly stable conjugated intermediate, whereas addition at C3 yields a cross-conjugated intermediate, making C2 functionalization thermodynamically favored[3].

    • Directed ortho-Metalation (DoM): Utilizing sterically hindered, non-nucleophilic bases (e.g., TMPMgCl·LiCl) allows for the selective deprotonation of C–H bonds at C2 or C3 without triggering undesired nucleophilic attack on the electrophilic ring[4].

Decision Matrix: Workflow Selection

PyrazineWorkflow A Pyrazine Core B1 Pre-Functionalized (2,3-Dichloropyrazine) A->B1 B2 Unactivated Pyrazine (C-H Bonds) A->B2 C1 Sequential SNAr (Amines/Nucleophiles) B1->C1 C2 Cross-Coupling (Heck/Suzuki/Negishi) B1->C2 C3 Photoredox Minisci (Radical Addition) B2->C3 C4 Directed Metalation (TMP-bases) B2->C4

Logical pathways for C2/C3 functionalization of pyrazine scaffolds.

Quantitative Comparison of Functionalization Strategies

MethodologySubstrate RequirementReagents / CatalystsTypical YieldsRegioselectivityKey Advantages
Sequential SNAr 2,3-DihalopyrazineAmines, DIPEA, DMF60–85%C2, then C3Highly reliable, scalable, metal-free
Heck Cross-Coupling 2,3-DihalopyrazinePd(OAc)₂, Alkenes, Base70–85%C2/C3 (on di-halides)Access to extended π-conjugated systems
Photoredox Minisci Unactivated PyrazineIr/Ru photocatalyst, Light40–75%C2 > C3Ideal for late-stage C-H functionalization
Directed Metalation Unactivated PyrazineTMPMgCl·LiCl, Electrophile65–90%Ortho to directing groupHigh regiocontrol, tolerates sensitive groups

Self-Validating Experimental Protocols

Protocol A: Sequential SNAr of 2,3-Dichloropyrazine

Objective: Synthesize differentially 2,3-disubstituted aminopyrazines. Scientific Causality: We employ N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the generated HCl without competing with the primary amine nucleophile. Because the first amine installation deactivates the ring via electron donation, a strict temperature gradient is utilized to ensure mono-substitution at room temperature, reserving high heat for the recalcitrant C3 position.

Step-by-Step Methodology:

  • First Substitution (C2): Dissolve 2,3-dichloropyrazine (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (1.5 equiv) followed by the first amine (1.05 equiv) dropwise at 0 °C.

  • Incubation & QC 1: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validating QC: Analyze via LC-MS. You must observe >95% conversion to the mono-substituted product. The presence of di-substituted product indicates localized heating or an excess of amine. If unreacted starting material remains, do not heat; extend the reaction time to prevent premature C3 substitution.

  • Workup 1: Quench with H₂O, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Second Substitution (C3): Dissolve the purified mono-substituted intermediate (1.0 equiv) in anhydrous NMP (0.2 M). Add DIPEA (3.0 equiv) and the second amine (2.0 equiv).

  • Incubation & QC 2: Heat the mixture to 120 °C in a sealed tube (or microwave at 150 °C for 30 mins).

    • Self-Validating QC: Monitor by TLC (UV 254 nm). The starting mono-substituted pyrazine will exhibit a distinct Rf and a different UV absorption profile compared to the di-substituted product due to the extended push-pull electronic system.

  • Final Isolation: Cool to room temperature, dilute with water, and precipitate the product. Filter and purify via flash chromatography.

Protocol B: Photoredox-Catalyzed Minisci C–H Alkylation at C2/C3

Objective: Late-stage C–H alkylation of an unactivated pyrazine core. Scientific Causality: Minisci-type reactions rely on the addition of carbon-centered radicals to electron-deficient heteroarenes. Under photoredox conditions, an Iridium photocatalyst undergoes single-electron transfer (SET) to generate an alkyl radical from a precursor (e.g., alkyl trifluoroborate). Degassing is mandatory because molecular oxygen will quench the excited state of the photocatalyst and intercept the generated alkyl radical, aborting the reaction cascade[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a dry Schlenk tube, combine the pyrazine substrate (1.0 equiv), potassium alkyltrifluoroborate (1.5 equiv), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), and K₂HPO₄ (2.0 equiv).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane/H₂O (1:1, 0.1 M).

    • Self-Validating QC: Perform three rigorous freeze-pump-thaw cycles. Alternatively, sparge the solution with high-purity Argon for at least 20 minutes. Failure to remove O₂ will result in a distinct color change (bleaching of the photocatalyst) and zero product formation.

  • Irradiation: Seal the tube and irradiate with 440 nm blue LEDs at room temperature for 16 hours. Ensure vigorous stirring to maintain uniform light penetration.

  • In-Process QC: Monitor conversion via LC-MS. The C2-alkylated product will typically be the major regioisomer. If conversion stalls at <50%, verify that the emission spectrum of the LED source strictly overlaps with the absorption maximum of the Iridium catalyst.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃, dry the organic layer, and purify via reverse-phase HPLC to separate the C2 and C3 regioisomers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(3-Fluorophenyl)-3-hydrazinylpyrazine Synthesis

Welcome to the Advanced Troubleshooting Knowledge Base. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental mechanistic challenges encountered when s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Knowledge Base. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental mechanistic challenges encountered when synthesizing 2-(3-fluorophenyl)-3-hydrazinylpyrazine.

This synthesis relies on two critical transformations: a regioselective Suzuki-Miyaura cross-coupling followed by a nucleophilic aromatic substitution (SNAr) hydrazinolysis. Below, you will find field-proven insights, causality-driven troubleshooting, and self-validating protocols to maximize your API intermediate yield.

Process Overview & Mechanistic Pathways

To effectively troubleshoot, we must first map the synthetic workflow and identify where competing side reactions siphon off our yield.

Pathway SM 2,3-Dichloropyrazine + 3-Fluorophenylboronic acid Step1 Suzuki-Miyaura Coupling (Pd catalyst, Base, Heat) SM->Step1 Int1 2-Chloro-3-(3-fluorophenyl)pyrazine (Target Intermediate) Step1->Int1 Controlled Eq. Side1 2,3-Bis(3-fluorophenyl)pyrazine (Diarylated Impurity) Step1->Side1 Excess Boronic Acid Step2 SNAr Hydrazinolysis (NH₂NH₂·H₂O, Solvent) Int1->Step2 Prod 2-(3-Fluorophenyl)-3-hydrazinylpyrazine (Final API Intermediate) Step2->Prod Excess Hydrazine Side2 Bis-heteroaryl hydrazine (Dimer Impurity) Step2->Side2 Product Nucleophilic Attack

Chemical workflow and competing side pathways in the synthesis.

Quantitative Data & Optimization Metrics

Yield optimization requires strict parameter control. The following tables summarize the causality between reaction conditions and product distribution based on optimized field data.

Table 1: Suzuki-Miyaura Coupling Optimization (Step 1)

Boronic Acid (eq) Temp (°C) Catalyst Target Mono-aryl Yield (%) Di-aryl Impurity (%)
1.50 100 Pd(PPh₃)₄ 45 35
1.05 80 Pd(dppf)Cl₂ 78 8

| 0.95 | 65 | Pd(dppf)Cl₂ | 85 | <2 |

Table 2: SNAr Hydrazinolysis Optimization (Step 2)

Hydrazine Hydrate (eq) Solvent Addition Method Time (h) Target Yield (%) Dimer Impurity (%)
2.0 Ethanol Batch 12 55 25
5.0 Ethanol Batch 8 72 10

| 6.0 | 1,4-Dioxane | Dropwise Int. | 4 | 95 | <1 |

Frequently Asked Questions (FAQs) & Troubleshooting

Module A: Suzuki-Miyaura Mono-arylation (Step 1)

Q: When coupling 2,3-dichloropyrazine with 3-fluorophenylboronic acid, I end up with a nearly 1:1 mixture of the mono-arylated product and the diarylated byproduct. How do I suppress diarylation? Scientist's Insight: The first arylation activates the adjacent C-Cl bond electronically but simultaneously introduces steric hindrance. If you use a highly active, unhindered catalyst like Pd(PPh₃)₄ at high temperatures, the electronic activation overrides the steric hindrance, leading to rapid over-coupling[1]. Actionable Solution: You must exploit the steric penalty of the second coupling step. Switch to a bulkier catalyst like Pd(dppf)Cl₂, strictly limit the boronic acid to 0.95 equivalents, and lower the temperature to 65 °C. By starving the reaction of boronic acid and using a bulky ligand, you force the catalytic cycle to halt at mono-arylation[1]. Furthermore, utilizing a biphasic water/organic solvent system accelerates the desired cross-coupling while maintaining mild conditions[2].

Module B: SNAr Hydrazinolysis (Step 2)

Q: My hydrazinolysis step suffers from low conversion, and LC-MS shows a massive peak corresponding to a dimer byproduct. What is the mechanism of this failure? Scientist's Insight: The target product, 2-(3-fluorophenyl)-3-hydrazinylpyrazine, contains a highly nucleophilic terminal primary amine on the hydrazine moiety. Once formed, this product competes with the unreacted hydrazine hydrate to attack the remaining 2-chloro-3-(3-fluorophenyl)pyrazine. This SNAr attack forms a symmetric bis-heteroaryl hydrazine dimer. Actionable Solution: You must manipulate the reaction kinetics using the "pseudo-first-order" principle. Using a polar solvent like Dioxane and a large excess of hydrazine hydrate (4 to 6 equivalents) significantly improves the yield and reduces reaction time[3]. Crucially, employ a reverse addition technique: dissolve the chloropyrazine in a polar solvent and add it dropwise to the heated hydrazine solution. This ensures the local concentration of hydrazine is always overwhelmingly higher than the product nucleophile.

Troubleshooting Issue Yield Issue in SNAr Step Symp1 LC-MS shows Dimer Impurity Issue->Symp1 Symp2 Incomplete Conversion Issue->Symp2 Root1 Product acts as nucleophile Symp1->Root1 Root2 Low reactivity of C-Cl bond Symp2->Root2 Sol1 Action: 6 eq NH₂NH₂ + Dropwise Root1->Sol1 Sol2 Action: Use Dioxane at 80°C Root2->Sol2

Troubleshooting logic for common SNAr hydrazinolysis yield issues.

Self-Validating Experimental Protocols

A robust protocol is a self-validating system. The following methodologies include built-in checkpoints so you can verify the chemical state at each phase.

Protocol 1: Regioselective Synthesis of 2-Chloro-3-(3-fluorophenyl)pyrazine
  • Preparation: Charge a rigorously degassed Schlenk flask with 2,3-dichloropyrazine (1.0 eq), 3-fluorophenylboronic acid (0.95 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Sub-stoichiometric boronic acid starves the secondary coupling reaction[1].

  • Reaction: Add degassed 1,4-Dioxane and 2M aqueous K₂CO₃ (2.0 eq). Heat to 65 °C under an argon atmosphere.

    • Self-Validation Checkpoint: The solution should transition from a pale yellow suspension to a deep red/brown homogeneous mixture within 30 minutes, indicating active Pd(0) catalytic cycling.

  • Monitoring: Sample at 2 hours. Run TLC (Hexane:EtOAc 8:2).

    • Self-Validation Checkpoint: You should observe the disappearance of the boronic acid baseline spot and the emergence of a dominant UV-active spot at Rf ~0.45. If a spot at Rf ~0.3 (diarylated impurity) begins to heavily accumulate, quench the reaction immediately.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the mono-arylated intermediate.

Protocol 2: High-Yield Synthesis of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine
  • Preparation: In a 3-neck flask equipped with a reflux condenser, heat a mixture of Hydrazine Hydrate (80%+ mass content, 6.0 eq) and 1,4-Dioxane to 80 °C.

    • Causality: Dioxane enhances the solubility of the intermediate while maintaining a high boiling point, which is vastly superior to traditional ethanol methods[3].

  • Reverse Addition: Dissolve 2-chloro-3-(3-fluorophenyl)pyrazine (1.0 eq) in a minimal volume of Dioxane. Add this solution dropwise over 1 hour to the vigorously stirring hydrazine mixture.

    • Self-Validation Checkpoint: A slight exotherm should be observed upon addition. The mixture will turn pale yellow.

  • Monitoring: Stir for 4 hours at 80 °C.

    • Self-Validation Checkpoint: LC-MS monitoring must show >98% conversion to the M+H 205 peak. The dimer peak (M+H ~377) should remain <1%.

  • Isolation: Cool the reaction mass to room temperature and slowly add cold water under vigorous stirring.

    • Self-Validation Checkpoint: A white to off-white precipitate of the pure 2-(3-fluorophenyl)-3-hydrazinylpyrazine will crash out. Filter, wash thoroughly with cold water to remove residual hydrazine, and dry under vacuum.

References

  • [3] Title: CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine | Source: Google Patents | 3

  • [1] Title: FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS | Source: clockss.org |1

  • [2] Title: Suzuki-Miyaura Cross Coupling Reaction | Source: Tokyo Chemical Industry | 2

Sources

Optimization

Technical Support Center: Chromatography-Free Purification of Hydrazinylpyrazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals isolate and purify hydrazinylpyrazine derivatives—c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals isolate and purify hydrazinylpyrazine derivatives—critical intermediates for kinase inhibitors and agrochemicals—without relying on costly, time-consuming column chromatography.

Standard silica gel chromatography is notoriously inefficient for these compounds. The basic secondary and primary amines of the hydrazine moiety interact strongly with acidic silanol groups on silica, causing severe tailing, poor recovery, and massive solvent waste. This guide provides field-proven, self-validating alternatives driven by crystallization, salt formation, and phase-separation logic.

Core Purification Workflow

PurificationWorkflow Start Crude Hydrazinylpyrazine Reaction Mixture Decision Physical State of Crude? Start->Decision Solid Solid Precipitate Decision->Solid Cools to room temp Oil Oil / Gummy Residue Decision->Oil High solubility Filter Direct Filtration & Cold Solvent Wash Solid->Filter Salt Salt Formation (HCl in Dioxane/Ether) Oil->Salt Recryst Recrystallization (EtOH or IPA/Water) Filter->Recryst Freebase Free-basing (Optional) (NaOH / Extraction) Salt->Freebase Pure Pure Hydrazinylpyrazine (>95% Purity) Recryst->Pure Freebase->Recryst

Workflow for chromatography-free purification of hydrazinylpyrazines.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my hydrazinylpyrazine derivatives "oil out" instead of crystallizing, and how do I fix this? A1: Hydrazinylpyrazines frequently oil out (liquid-liquid phase separation) because trace water or unreacted hydrazine hydrate acts as a plasticizer, disrupting the hydrogen-bonding network required for crystal lattice formation. Solution: Convert the free base to a hydrochloride salt. Protonating the pyrazine and hydrazine nitrogens significantly increases the lattice energy, driving rapid solid-state precipitation 1.

Q2: How do I control the formation of the symmetrical bis-pyrazine (dimer) impurity during synthesis? A2: The primary amine of the newly formed hydrazinylpyrazine is highly nucleophilic and will readily attack another equivalent of the starting chloropyrazine. Solution: Maintain a massive stoichiometric excess of hydrazine hydrate (5–10 equivalents) and add the electrophile dropwise. This ensures pseudo-first-order kinetics that heavily favor the mono-substituted product.

Q3: Can I isolate the product directly from the reaction mixture? A3: Yes. If the reaction is run in ethanol, the pure product (e.g., 2-chloro-6-hydrazinylpyrazine) can often be obtained by direct filtration upon cooling, completely bypassing extraction and distillation 2. This is highly scalable and self-validating, as the impurities remain highly soluble in the cold ethanolic mother liquor.

Troubleshooting Guide & Impurity Resolution

ImpurityLogic Impurity Target Impurity Unreacted Unreacted Hydrazine (Highly Polar) Impurity->Unreacted Dimer Bis-pyrazine Dimer (Non-polar) Impurity->Dimer Salts Inorganic Salts (Water Soluble) Impurity->Salts Action1 Cold Water Wash Unreacted->Action1 Action2 Hot EtOH Recrystallization Dimer->Action2 Action3 Aqueous Extraction Salts->Action3 Result Purified Product Action1->Result Action2->Result Action3->Result

Logical resolution pathways for common hydrazinylpyrazine impurities.

Issue: Product darkens upon exposure to air during filtration.
  • Causality: The electron-rich hydrazine moiety is highly susceptible to aerobic oxidation, forming diazenes and highly conjugated, colored polymeric species.

  • Resolution: Perform filtrations under a nitrogen blanket. Wash the filter cake with degassed solvents. If darkening has already occurred, recrystallization from hot ethanol with a pinch of activated charcoal (Darco) will strip the polymeric impurities 3.

Issue: High residual hydrazine hydrate in the isolated product.
  • Causality: Hydrazine hydrate strongly hydrogen-bonds to the product and can co-precipitate.

  • Resolution: Wash the filter cake with ice-cold water or extract the organic layer with 10% isopropanol/dichloromethane 4. Hydrazine will partition entirely into the aqueous phase.

Validated Experimental Protocols

These protocols are designed as self-validating systems. If the validation checkpoints fail, do not proceed to the next step without troubleshooting.

Protocol A: Direct Precipitation of 2-Hydrazinylpyrazine (Free Base)

Best for reactions run in ethanol or isopropanol.

  • Reaction Execution: Reflux the chloropyrazine with 80% hydrazine hydrate in ethanol for 4-12 hours.

    • Validation Checkpoint: TLC (10% MeOH in DCM) shows complete consumption of the high-Rf chloropyrazine starting material.

  • Precipitation: Remove the heat source and allow the reaction to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour.

    • Validation Checkpoint: The solution must transition from a clear amber liquid to a dense, opaque crystalline suspension.

  • Filtration: Filter the suspension through a sintered glass funnel under vacuum. Wash the cake with ice-cold ethanol (2 x 10 mL), followed by ice-cold water (2 x 10 mL) to remove residual hydrazine.

    • Validation Checkpoint: Test the pH of the aqueous filtrate; it should be strongly basic (pH > 10). The final water wash passing through the cake should be neutral (pH ~ 7).

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight.

Protocol B: Acid-Base Extraction and HCl Salt Formation

Best for highly soluble derivatives or when the crude product oils out.

  • Extraction: Dilute the crude gummy reaction mixture with 10% Isopropanol/CH2Cl2 and wash with brine (3x) to remove unreacted hydrazine 4. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Salt Formation: Dissolve the resulting oil in a minimum amount of dry diethyl ether or MTBE. Slowly add 4N HCl in dioxane dropwise under vigorous stirring at 0 °C.

    • Validation Checkpoint: Immediate exothermic precipitation of a white/off-white solid will occur. A drop of the supernatant on wet pH paper should indicate pH < 2.

  • Isolation: Filter the hydrochloride salt under a nitrogen blanket. Wash with cold MTBE.

  • Crystallization: For ultra-pure material, the salt can be subjected to slow diffusion crystallization using an ethanol/diethyl ether system [[5]]().

Quantitative Data: Method Comparison

Purification MethodTypical Yield (%)Expected Purity (%)ScalabilityKey Advantage
Direct Filtration 75 - 85%> 95%ExcellentAvoids solvent extraction and distillation entirely 2.
HCl Salt Formation 80 - 90%> 98%Very GoodRescues gummy/oiled-out crude mixtures effectively 1.
Acid-Base Extraction 60 - 70%~ 90%ModerateIdeal for highly soluble or sterically hindered derivatives 4.

References

  • Synthesis, bioactivity, action mode and 3D-QSAR of novel anthranilic diamide derivatives Source: rhhz.net URL:2

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: mdpi.com URL:1

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: nih.gov URL:4

  • Deep Eutectic Solvent Mediated One-Pot Synthesis of Hydrazinyl-4-Phenyl-1,3-Thiazoles Source: researchgate.net URL:3

  • Supramolecular Stabilisation Leads to Challenging Coordination in Fe(III) Hydrazinylpyrazine Schiff Base Complexes Source: researchgate.net URL:5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorophenyl Pyrazine Solubility in Ethanol and THF

Welcome to the Technical Support Center. In my tenure as a Senior Application Scientist, few structural motifs have caused as many formulation and assay headaches as fluorinated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In my tenure as a Senior Application Scientist, few structural motifs have caused as many formulation and assay headaches as fluorinated heterocycles. Fluorophenyl pyrazines are notoriously challenging to solvate due to their rigid, planar structures and highly hydrophobic nature.

This guide abandons generic advice in favor of a mechanistic, causality-driven approach. Below, you will find the thermodynamic reasoning behind your solubility failures, self-validating experimental protocols to establish true solubility baselines, and targeted troubleshooting workflows for Ethanol (EtOH) and Tetrahydrofuran (THF).

Mechanistic Causality: The Thermodynamics of Insolubility

To resolve a solubility failure, we must first understand the physical chemistry driving it. Dissolution is a thermodynamic tug-of-war between the crystal lattice energy of the solid compound and the solvation energy provided by the solvent.

  • Crystal Lattice Dominance: Pyrazine molecules are completely planar with D2h​ symmetry, which facilitates highly ordered, tightly packed crystal lattices driven by strong π−π stacking interactions[1]. When a fluorophenyl group is introduced, the molecule's high lipophilicity and flat aromatic character drastically increase the energy required to disrupt the solid state[2].

  • Solvent Limitations (EtOH vs. THF): Poor solubility occurs when the energy required to break this crystal lattice is not sufficiently compensated by the energy released from solute-solvent interactions[3].

    • Ethanol (EtOH): As a polar protic solvent, ethanol relies heavily on hydrogen bonding. Because fluorophenyl pyrazines lack strong hydrogen-bond acceptors (the pyrazine nitrogens are highly electron-deficient), ethanol cannot provide enough solvation energy to overcome the lattice energy.

    • Tetrahydrofuran (THF): THF is a polar aprotic solvent and is recognized in literature as a more "fluorophilic" organic solvent[4]. It is generally much more effective at solvating fluorinated aromatics. However, highly crystalline fluorophenyl pyrazines may still resist dissolution in THF without thermal energy or structural disruption.

Mechanism Solid Fluorophenyl Pyrazine (Solid State) Lattice High Lattice Energy (π-π stacking & C-F) Solid->Lattice EtOH Ethanol (Protic) Weak H-bond acceptance Lattice->EtOH Solvation attempt THF THF (Aprotic) Moderate Fluorophilicity Lattice->THF Solvation attempt Fail ΔG_solv > 0 (Insoluble) EtOH->Fail Insufficient energy release THF->Fail If highly crystalline Pass ΔG_solv < 0 (Soluble) THF->Pass If lattice disrupted

Thermodynamic balance between crystal lattice energy and solvation in EtOH/THF.

Comparative Solvent Properties

To make informed solvent choices, compare the physicochemical parameters that dictate solvation capacity for these specific heterocycles.

SolventDielectric Constant (ε)Dipole Moment (D)FluorophilicitySolvation Capacity for Fluorophenyl PyrazinesPrimary Limitation
Ethanol (EtOH) 24.51.69LowPoorInsufficient energy to disrupt π−π stacking; weak H-bond interactions.
Tetrahydrofuran (THF) 7.51.75ModerateModerate to GoodHighly crystalline variants may still resist dissolution without heating.
Diagnostic and Troubleshooting Workflow

When a fluorophenyl pyrazine crashes out of solution or fails to dissolve, follow this logical progression to identify the intervention point.

Workflow Start Compound Insoluble in EtOH/THF Assess Assess Crystal Lattice Energy Start->Assess Heat Apply Gentle Heating (40-50°C) Assess->Heat Check1 Did it dissolve? Heat->Check1 Solvent Switch to/Add Fluorophilic Co-solvent Check1->Solvent No Success Proceed with Experiment Check1->Success Yes Check2 Did it dissolve? Solvent->Check2 Check2->Success Yes Formulation Consider Amorphous Solid Dispersion Check2->Formulation No

Workflow for diagnosing and resolving fluorophenyl pyrazine solubility issues.

Self-Validating Experimental Protocols

Kinetic solubility assays often overestimate solubility due to supersaturation. To troubleshoot effectively, you must measure true thermodynamic equilibrium. The following protocol is designed as a self-validating system —it includes internal checks to prevent false positives (e.g., mistaking a colloidal suspension for a true solution).

Protocol: Self-Validating Thermodynamic Equilibrium Solubility Determination
  • Step 1: Saturation. Suspend 10 mg of the fluorophenyl pyrazine in 1.0 mL of the target solvent (EtOH or THF) in a sealed borosilicate glass vial.

    • Causality: Maintaining an excess of solid ensures the chemical potential of the solute in solution is equal to that of the pure solid, a strict requirement for thermodynamic equilibrium.

  • Step 2: Thermal Cycling & Equilibration. Heat the suspension to 40°C for 1 hour to overcome initial kinetic energy barriers, then incubate at a constant 25.0 ± 0.1°C with orbital shaking (400 rpm) for 48 hours.

  • Step 3: Phase Separation (Validation Check 1). Centrifuge the sample at 15,000 × g for 15 minutes.

    • Self-Validation: Visually inspect the supernatant using a laser pointer to check for the Tyndall effect. If the laser beam path is visible in the liquid, colloidal sub-micron particles remain. You must re-centrifuge or filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter before proceeding.

  • Step 4: Quantification (Validation Check 2). Dilute the clear supernatant by two different factors (e.g., 1:10 and 1:50) using your HPLC mobile phase. Analyze via HPLC-UV.

    • Self-Validation: Calculate the original concentration from both dilutions. If the back-calculated concentrations differ by >5%, self-association or aggregation is occurring in the analytical solution. You must increase the dilution factor until the response is strictly linear.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves in warm ethanol (50°C) but crashes out immediately upon cooling to room temperature. Why? A1: This is a classic symptom of a highly positive enthalpy of solution ( ΔHsol​ ). Because the crystal lattice energy is so high, the dissolution process is strongly endothermic. As thermal energy is removed, the system rapidly returns to its thermodynamically favored solid state. To prevent this, you must lower the lattice energy (e.g., by creating an amorphous solid dispersion) or change to a solvent with a more favorable ΔHsol​ , such as THF.

Q2: Is THF always superior to ethanol for fluorinated pyrazines? A2: Generally, yes. THF's fluorophilic nature makes it vastly superior at solvating the fluorophenyl moiety compared to ethanol's protic environment. However, THF is prone to forming peroxides upon exposure to air and light. If your pyrazine derivative contains electron-rich substituents (e.g., amines or ethers), THF peroxides can cause rapid oxidative degradation. Always use inhibitor-stabilized (BHT) or freshly distilled THF for sensitive assays.

Q3: THF alone isn't working. What co-solvents can disrupt the π−π stacking without using harsh conditions? A3: If THF fails, the π−π stacking of the pyrazine rings is likely the limiting factor. Introduce 5-10% (v/v) of a strong hydrogen-bond acceptor/polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) into your THF. These solvents are highly effective at intercalating between planar aromatic rings and disrupting the crystal lattice.

References
  • 6.2.2.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening...
  • Overcoming solubility issues with 2-(4-fluorophenyl)
  • Source: nih.

Sources

Optimization

Technical Support Center: Optimizing Reflux Time for 2-Chloro-3-Arylpyrazine Hydrazinolysis

Welcome to the technical support center for the optimization of reflux time in the hydrazinolysis of 2-chloro-3-arylpyrazines. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of reflux time in the hydrazinolysis of 2-chloro-3-arylpyrazines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate this crucial synthetic step effectively.

Introduction to the Reaction

The hydrazinolysis of 2-chloro-3-arylpyrazines is a key nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom on the electron-deficient pyrazine ring is displaced by a hydrazine nucleophile.[1][2][3] This reaction is fundamental for the synthesis of various biologically active compounds, including potential inhibitors of enzymes like acetylcholinesterase, which are relevant in Alzheimer's disease research.[4] The pyrazine core, with its two nitrogen atoms, facilitates this substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[3][5] Optimizing the reflux time is critical to ensure complete conversion of the starting material while minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reflux time in this reaction?

A1: A common starting point for the reflux time is between 1.5 to 8 hours.[6][7] However, the optimal time can vary significantly based on the specific substrate, solvent, and reaction scale. For instance, in the synthesis of 2-Hydrazino-5-phenylpyrazine, a reflux time of 1.5 hours in pyridine and hydrazine hydrate was sufficient.[7] It is always recommended to monitor the reaction progress closely.

Q2: How do the electronic properties of the aryl substituent affect the reflux time?

A2: Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the pyrazine ring, potentially leading to a faster reaction and thus a shorter required reflux time.[1][2] Conversely, electron-donating groups may slow down the reaction, necessitating a longer reflux period.

Q3: What are the most common solvents for this reaction, and how do they influence reflux time?

A3: Alcohols, such as ethanol and methanol, are frequently used solvents for hydrazinolysis reactions.[6][8] The choice of solvent determines the reflux temperature, which in turn significantly impacts the reaction rate. Higher boiling point solvents will lead to higher reaction temperatures and generally shorter reflux times. Some procedures may also use pyridine as a solvent.[7]

Q4: How can I effectively monitor the progress of the hydrazinolysis?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[4][6] By spotting the reaction mixture alongside the starting 2-chloro-3-arylpyrazine, you can observe the disappearance of the starting material and the appearance of the more polar hydrazinyl product. A typical eluent system for this analysis is a mixture of n-hexane and ethyl acetate (e.g., 6:4 ratio).[4]

Q5: What are potential side reactions to be aware of during prolonged reflux?

A5: Prolonged reflux times can lead to the degradation of the starting material or the desired product.[6] Additionally, side reactions such as the formation of bis-substituted products or other impurities may occur.[6] In some cases, oxidation of the hydrazine or hydrazone products can also be a concern.[9][10]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of reflux time for the hydrazinolysis of 2-chloro-3-arylpyrazines.

Issue 1: Incomplete Reaction After Expected Reflux Time
Potential Cause Troubleshooting Steps
Insufficient Reflux Time Extend the reflux time and continue to monitor the reaction by TLC every 1-2 hours.[6]
Low Reaction Temperature Ensure the reaction mixture is vigorously refluxing. If using a lower boiling point solvent, consider switching to a higher boiling point one to increase the reaction temperature.
Insufficient Hydrazine Use a sufficient excess of hydrazine hydrate, typically 5-10 equivalents, to drive the reaction to completion.[6]
Poor Reagent Quality Ensure the use of anhydrous hydrazine hydrate and a dry, high-purity solvent to avoid side reactions with water.[6]
Issue 2: Formation of Multiple Products (Observed on TLC)
Potential Cause Troubleshooting Steps
Side Reactions Lowering the reaction temperature may help reduce the formation of side products. This can be achieved by using a lower boiling point solvent and extending the reflux time accordingly.[6]
Degradation of Product If the product is known to be unstable under prolonged heating, aim for a shorter reflux time, even if it means incomplete conversion. The unreacted starting material can often be separated during purification.
Starting Material Impurities Ensure the purity of the starting 2-chloro-3-arylpyrazine before beginning the reaction.
Issue 3: Difficulty in Isolating the Product
Potential Cause Troubleshooting Steps
Product Solubility The 2-hydrazinyl-3-arylpyrazine product often precipitates from the reaction mixture upon cooling.[6] If it remains in solution, adding water can often induce precipitation.[7]
Emulsion during Work-up If an emulsion forms during aqueous work-up, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Experimental Protocols

General Protocol for 2-Chloro-3-Arylpyrazine Hydrazinolysis

This protocol provides a general starting point. The specific amounts and reflux time should be optimized for each substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-chloro-3-arylpyrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of starting material).

  • Reagent Addition: Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add water to the reaction mixture to induce precipitation.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol for TLC Monitoring
  • Prepare TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting: Using a capillary tube, spot a small amount of the starting 2-chloro-3-arylpyrazine (dissolved in a volatile solvent) on the left side of the baseline. In the center, spot a small amount of the reaction mixture. On the right, co-spot the starting material and the reaction mixture.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., n-hexane:ethyl acetate, 6:4).[4]

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and visualize the spots under UV light (254 nm). The product, 2-hydrazinyl-3-arylpyrazine, is typically more polar than the starting material and will have a lower Rf value.

Visualizing the Workflow

Reaction and Monitoring Workflow

The following diagram illustrates the general workflow for the hydrazinolysis reaction and its monitoring.

cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation A Dissolve 2-chloro-3-arylpyrazine in solvent B Add Hydrazine Hydrate A->B C Heat to Reflux B->C D Take aliquot for TLC C->D Every 1-2 hours E Run TLC D->E F Analyze TLC Plate E->F F->C Incomplete Reaction G Cool to Room Temperature F->G Complete Reaction H Precipitate Product G->H I Filter and Dry H->I

Caption: Workflow for Hydrazinolysis and Monitoring.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for optimizing the reflux time.

start Start Reflux check_tlc Monitor by TLC after initial reflux period start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete extend_reflux Extend Reflux Time incomplete->extend_reflux Yes side_products Significant Side Products? incomplete->side_products No extend_reflux->check_tlc increase_temp Consider Increasing Temperature extend_reflux->increase_temp add_hydrazine Consider Adding More Hydrazine extend_reflux->add_hydrazine complete Reaction Complete lower_temp Lower Temperature & Extend Time side_products->lower_temp Yes proceed_workup Proceed to Work-up side_products->proceed_workup No lower_temp->start proceed_workup->complete

Sources

Troubleshooting

Pyrazine SNAr Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on pyrazine scaffolds. Pyrazines are highly valuable electron-deficient heterocycles in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on pyrazine scaffolds. Pyrazines are highly valuable electron-deficient heterocycles in drug discovery and materials science. However, achieving high conversion rates during late-stage functionalization can be challenging due to competing side reactions, steric barriers, and electronic deactivation.

This guide provides researchers and drug development professionals with field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to troubleshoot low conversion in pyrazine SNAr reactions.

Diagnostic Workflow

Before altering your reaction conditions, use the following logical workflow to identify the root cause of your low conversion.

SNAr_Troubleshooting Start Low Conversion in Pyrazine SNAr CheckLG Is LG optimal? (F > Cl > Br) Start->CheckLG ChangeLG Switch to Fluoropyrazine CheckLG->ChangeLG No CheckNu Weak/Hindered Nucleophile? CheckLG->CheckNu Yes OptCond Increase Temp, Use DMSO/PEG400 CheckNu->OptCond Yes CheckSide Side Reactions? (e.g., Hydrolysis) CheckNu->CheckSide No Anhydrous Strict Anhydrous Conditions CheckSide->Anhydrous Yes AltPathway Switch to Pd-Catalyzed Buchwald-Hartwig CheckSide->AltPathway No / Persistent

Logical workflow for troubleshooting low conversion in pyrazine SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: My chloropyrazine shows less than 20% conversion even after 24 hours at 80°C. Why is the reactivity so poor, and how can I improve it?

Causality & Solution: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electrophilic ipso-carbon. While it is classically taught that SNAr proceeds via a discrete Meisenheimer complex, recent kinetic isotope effect (KIE) studies reveal that substitutions on heterocycles like pyrazines often proceed through a concerted transition state[1]. Because the transition state is highly sensitive to the electrophilicity of the carbon, the high electronegativity of fluorine makes fluoropyrazines vastly more reactive than chloropyrazines[2]. Action: Switch your starting material to a fluoropyrazine. If you must use a chloropyrazine, increase the reaction temperature using microwave irradiation (up to 120–150°C) and use a highly polar aprotic solvent like DMSO.

Q2: I am seeing multiple regioisomers when reacting an unsymmetrical 3,5-dichloropyrazine. How can I control regioselectivity?

Causality & Solution: Regioselectivity in polyhalogenated pyrazines is strictly governed by the electronic environment created by existing substituents. Computational analyses using Fukui indices demonstrate that an electron-withdrawing group (EWG) at the 2-position lowers the LUMO energy at the 5-position, directing nucleophilic attack there. Conversely, an electron-donating group (EDG) at the 2-position directs substitution preferentially to the 3-position[3]. Action: Map the electronic effects of your substrate. If the inherent electronics of your pyrazine direct the nucleophile to the wrong position, you will need to utilize a protecting group strategy or bypass SNAr entirely by using a regioselective cross-coupling approach.

Q3: I want to move away from toxic solvents like DMF and NMP. Are there greener alternatives that maintain high SNAr conversion?

Causality & Solution: Dipolar aprotic solvents are traditionally favored because they do not hydrogen-bond with the nucleophile, thereby increasing its effective nucleophilicity. However, non-volatile green solvents like Polyethylene Glycol 400 (PEG-400) have proven to be highly efficient media for SNAr on nitrogen-containing fused heterocycles. PEG-400 provides excellent thermal stability for high-temperature reactions and can be easily washed away during aqueous workup[4]. Action: Substitute DMF/NMP with PEG-400 and run the reaction at 120°C (See Protocol 1).

Q4: My nucleophile is a sterically hindered secondary amine, and SNAr is failing completely. What are my alternatives?

Causality & Solution: SNAr requires the nucleophile to approach the π -system at a specific trajectory. Bulky amines physically cannot reach the ipso-carbon without severe steric clash. Action: Transition to a Palladium-catalyzed Buchwald-Hartwig amination. Note that the reactivity trend for halogens in transition-metal cross-coupling is reversed compared to SNAr: Iodine > Bromine > Chlorine > Fluorine. This is because the rate-determining step in cross-coupling is the oxidative addition of Palladium into the carbon-halogen bond, which is dictated by bond strength rather than electronegativity[2].

Mechanistic Insight: Concerted vs. Stepwise SNAr

Understanding the exact mechanism of your reaction dictates how you should optimize it. For pyrazines with good leaving groups (Cl, Br), the reaction rarely forms a stable Meisenheimer complex.

SNAr_Mechanism Reactants Halopyrazine + Nucleophile TS_Concerted Concerted Transition State (No discrete intermediate) Reactants->TS_Concerted Favored for Good LGs Meisenheimer Meisenheimer Complex (Stepwise) Reactants->Meisenheimer Highly stabilized systems Product Substituted Pyrazine + Halide TS_Concerted->Product Meisenheimer->Product Elimination

Mechanistic pathways of pyrazine SNAr: Concerted vs. Stepwise (Meisenheimer) routes.

Quantitative Data & Reactivity Trends

Table 1: Comparative Reactivity of Halopyrazines
HalogenSNAr Reactivity[2]Buchwald-Hartwig Reactivity[2]Mechanistic Rationale
Fluorine (F) Highest LowestHigh electronegativity stabilizes the SNAr transition state; Strong C-F bond resists Pd oxidative addition.
Chlorine (Cl) ModerateModerateBalances leaving group ability and electronegativity. Standard starting point.
Bromine (Br) LowHighWeaker inductive effect hinders SNAr; Weaker C-Br bond facilitates Pd oxidative addition.
Iodine (I) LowestHighest Lowest electronegativity hinders SNAr; Weakest C-I bond is ideal for cross-coupling.
Table 2: Solvent Selection for Pyrazine SNAr
SolventPolarityRecommended Use CaseDrawbacks
DMSO HighStandard for difficult/sluggish SNAr reactions.High boiling point, difficult to remove without extensive aqueous washing.
PEG-400 HighGreen chemistry alternative, excellent for high temp[4].Viscous at room temperature, requires aqueous extraction.
2-MeTHF ModerateGreener alternative to THF for moderately reactive substrates.Lower boiling point limits maximum reaction temperature.

Self-Validating Experimental Protocols

Protocol 1: Optimized Green SNAr using PEG-400

Use this protocol for primary amines or unhindered secondary amines.

  • Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the halopyrazine (1.0 mmol) and the amine nucleophile (2.0 mmol).

  • Solvent Addition: Add 2.0 mL of PEG-400. No additional base is required if the amine is sufficiently nucleophilic and used in excess[4].

  • Reaction: Seal the vial and heat the mixture to 120 °C using an oil bath or heating block for 15–30 minutes.

  • Validation Checkpoint: After 15 minutes, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Success Criterion: Complete disappearance of the halopyrazine peak; appearance of the product mass [M+H]+ .

    • Failure Criterion: Presence of [M−Cl+OH]+ indicates competitive hydrolysis. If observed, ensure reagents are strictly anhydrous. If starting material remains untouched, the nucleophile is too sterically hindered; proceed to Protocol 2.

  • Workup: Cool to room temperature, add 10 mL of water, and extract with Ethyl Acetate ( 3×10 mL). The PEG-400 will remain in the aqueous layer. Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo.

Protocol 2: Buchwald-Hartwig Amination of Chloropyrazines

Use this protocol when SNAr fails due to steric hindrance or poor nucleophilicity.

  • Setup: In an oven-dried Schlenk tube, combine the chloropyrazine (1.0 mmol), the hindered amine (1.2 mmol), Pd2​(dba)3​ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and Sodium tert-butoxide ( NaOtBu , 1.5 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times).

  • Solvent Addition: Add 3.0 mL of strictly anhydrous, degassed Toluene or 1,4-Dioxane.

  • Reaction: Heat the mixture at 80–100 °C for 8–12 hours under vigorous stirring.

  • Validation Checkpoint: Monitor via GC-MS or LC-MS after 4 hours.

    • Success Criterion: Complete consumption of the chloropyrazine.

    • Failure Criterion: Observation of dehalogenated pyrazine (hydrodehalogenation) indicates moisture in the system or premature catalyst death. Ensure solvents are thoroughly sparged with Nitrogen.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate for column chromatography.

Sources

Optimization

Technical Support Center: Minimizing Oxidation of Hydrazine Derivatives During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hydrazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hydrazine derivatives. Hydrazine derivatives are versatile building blocks in organic synthesis, but their susceptibility to oxidation, particularly during workup, can lead to decreased yields, impure products, and inconsistent results.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the integrity of your compounds.

Understanding the Challenge: The Instability of the N-N Bond

The core of the issue lies in the inherent reactivity of the hydrazine moiety. The nitrogen-nitrogen single bond is susceptible to oxidation by various agents, including atmospheric oxygen, residual oxidants from the reaction, and even trace metal ions that can catalyze decomposition.[4][5][6] This oxidation can lead to a variety of undesired byproducts, often characterized by a distinct yellow or brown coloration in the reaction mixture or isolated product.[7]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered when working with hydrazine derivatives.

Q1: My reaction mixture turned yellow/brown during workup. What's happening and how can I prevent it?

A1: A yellow or brown coloration is a common indicator of oxidation of your hydrazine derivative.[7] This is often initiated by exposure to atmospheric oxygen, especially under neutral or alkaline conditions.[7]

  • Causality: The lone pairs of electrons on the nitrogen atoms make hydrazines susceptible to oxidation. Atmospheric oxygen can act as an oxidizing agent, particularly in the presence of catalysts like trace metal ions.[5][6] The resulting oxidized species are often colored.

  • Preventative Measures:

    • Work Under an Inert Atmosphere: The most effective way to prevent air oxidation is to perform the workup under an inert gas like nitrogen or argon. This involves using degassed solvents and maintaining a positive pressure of the inert gas throughout the extraction and purification process.[7]

    • Control the pH: Hydrazine derivatives are generally more stable in acidic conditions.[7] If your compound is stable to acid, consider performing your aqueous wash steps with a mildly acidic solution (e.g., dilute HCl or ammonium chloride) to protonate the hydrazine moiety and reduce its susceptibility to oxidation.

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of your hydrazine derivative to minimize prolonged exposure to air.[7]

Q2: I'm observing significant product loss during silica gel chromatography. Could oxidation be the culprit?

A2: Yes, silica gel itself can promote the oxidation of sensitive hydrazine derivatives.

  • Causality: Silica gel has a slightly acidic surface and can contain trace metal impurities, which can catalyze the oxidation of adsorbed compounds.[6][8] The large surface area of the silica gel also increases the exposure of your compound to any residual oxygen in the eluent.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 0.1-1%). This neutralizes the acidic sites on the silica surface.

    • Use a Different Stationary Phase: If your compound is particularly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18).

    • Work Quickly and with Degassed Solvents: Minimize the time your compound spends on the column. Use eluents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method to reduce oxygen exposure.[9][10][11]

    • Add an Antioxidant to the Eluent: In some cases, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to the eluent can help protect your compound during chromatography.

Q3: How can I effectively remove excess hydrazine or hydrazine hydrate after my reaction?

A3: Removing excess hydrazine is crucial to prevent it from contaminating your product and to ensure safety.

  • Aqueous Extraction: Hydrazine and its hydrate are highly soluble in water. Thoroughly washing the organic layer with water or brine is an effective way to remove the bulk of the excess hydrazine.[12][13]

  • Acidic Wash: An acidic wash (e.g., with dilute HCl or saturated ammonium chloride solution) will protonate the hydrazine, forming a salt that is even more soluble in the aqueous phase. Be sure your desired product is stable to these acidic conditions.

  • Quenching: Excess hydrazine can be quenched by reacting it with an aldehyde or ketone, such as acetone.[14] This forms a hydrazone that can be more easily removed by extraction or chromatography. Add the quenching agent slowly at a low temperature to control any potential exotherm.

  • Azeotropic Removal: For higher boiling hydrazine derivatives, azeotropic distillation with a suitable solvent like toluene can be effective.[2]

Q4: Can I use antioxidants like BHT or ascorbic acid during my workup? How do they work?

A4: Yes, incorporating antioxidants can be a highly effective strategy.

  • Mechanism of Action:

    • BHT (Butylated Hydroxytoluene): BHT is a radical scavenger. It reacts with and neutralizes radical species that can initiate and propagate the oxidation of your hydrazine derivative.[15][16]

    • Ascorbic Acid (Vitamin C): Ascorbic acid is a reducing agent and can quench oxidizing species. It is water-soluble, making it suitable for addition to aqueous layers during extraction.[17][18]

  • Implementation:

    • During Extraction: Add a small amount of BHT to your organic extraction solvent. If using an aqueous wash, ascorbic acid can be added to the aqueous phase.

    • During Chromatography: As mentioned earlier, BHT can be added to the eluent for column chromatography.[9]

Q5: I suspect trace metal catalysis is causing oxidation. How can I address this?

A5: Trace metal ions (e.g., copper, iron) are potent catalysts for hydrazine oxidation.[6][19]

  • Causality: Metal ions can participate in redox cycling, facilitating the transfer of electrons from the hydrazine to an oxidant like oxygen.[5]

  • Mitigation with Chelating Agents:

    • EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful chelating agent that can sequester metal ions, rendering them catalytically inactive.[12][20] Adding a small amount of an aqueous EDTA solution during your workup can effectively inhibit metal-catalyzed oxidation.[21]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the workup of hydrazine derivatives.

Observation Potential Cause(s) Recommended Solution(s)
Yellow/Brown Coloration in Organic Layer Air oxidation, residual oxidizing agent from the reaction.Work under an inert atmosphere (N₂ or Ar).[7] Use degassed solvents for extraction.[9][10] Wash with a mild reducing agent solution (e.g., sodium bisulfite) if a residual oxidant is suspected.
Product Decomposes on Silica Gel Column Acid-catalyzed decomposition, metal-catalyzed oxidation on silica.Deactivate silica gel with triethylamine. Use neutral or basic alumina. Add an antioxidant (e.g., BHT) to the eluent.
Low Yield After Workup Oxidation during extraction, incomplete extraction, product loss during washes.Perform workup under inert gas. Ensure complete extraction by checking the aqueous layer with TLC. Use acidic washes to protonate basic hydrazine derivatives and improve their solubility in the aqueous phase if they are byproducts.
Persistent Impurities in Final Product Formation of azines as side products, co-elution with oxidized byproducts.Optimize reaction conditions to minimize side product formation (e.g., adjust stoichiometry).[20] Improve chromatographic separation by trying different solvent systems or stationary phases. Consider recrystallization for solid products.[12]
Inconsistent Results Between Batches Varying levels of air exposure, trace metal contamination in solvents or glassware.Standardize workup procedures to ensure consistent inert atmosphere techniques. Use high-purity solvents. Consider pre-washing glassware with an EDTA solution to remove trace metals.

Experimental Protocols

Protocol 1: General Workup Procedure for Minimizing Oxidation

This protocol provides a general framework that can be adapted for various reactions involving hydrazine derivatives.

  • Reaction Quenching (if applicable):

    • Cool the reaction mixture to 0 °C.

    • If the reaction contains unreacted, highly reactive reagents, quench them appropriately (e.g., slow addition of water or a suitable quenching agent).

    • If excess hydrazine is present and needs to be removed, consider adding a small amount of acetone (1.1 equivalents relative to the excess hydrazine) and stirring for 30 minutes at 0 °C.[14]

  • Solvent Removal (Optional):

    • If the reaction solvent is not suitable for extraction (e.g., DMF, DMSO), remove it under reduced pressure. Be mindful of the volatility and stability of your product.

  • Aqueous Workup under Inert Atmosphere:

    • Transfer the reaction mixture to a separatory funnel under a positive pressure of nitrogen or argon.

    • Use degassed solvents (water, brine, and organic solvent) for all extraction steps. To degas solvents, bubble nitrogen or argon through them for 15-30 minutes prior to use.[10]

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • Water (2x)

      • Aqueous solution of a chelating agent (e.g., 0.05 M EDTA solution) to remove catalytic metal ions.[12][20]

      • Brine (1x)

    • During the washes, gentle inversions of the separatory funnel are preferred over vigorous shaking to minimize aerosol formation and potential air ingress.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure.

  • Purification:

    • Column Chromatography:

      • Use a pre-slurried column with degassed eluent.

      • Consider adding 0.1% triethylamine to the eluent to deactivate the silica gel.

      • For highly sensitive compounds, consider adding a small amount of BHT (e.g., 0.01%) to the eluent.

    • Recrystallization:

      • If the product is a solid, recrystallization from an appropriate solvent system is often an effective purification method that can minimize exposure to silica gel.[12]

Protocol 2: Workup for the Gabriel Synthesis using Hydrazine (Ing-Manske Procedure)

This protocol details the workup for cleaving an N-alkylphthalimide to yield a primary amine using hydrazine.[11][13][22]

  • Reaction:

    • Dissolve the N-alkylphthalimide in ethanol.

    • Add hydrazine hydrate (1.2-1.5 equivalents).

    • Reflux the mixture until the reaction is complete (monitored by TLC).[11]

  • Workup:

    • Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form.

    • Acidify the mixture with concentrated HCl. This protonates the desired amine and ensures complete precipitation of the phthalhydrazide.[11]

    • Reflux for an additional hour.

    • Cool the mixture and filter off the phthalhydrazide precipitate.

    • Wash the precipitate with a small amount of cold ethanol.[11]

    • Concentrate the filtrate under reduced pressure.

    • Make the residue basic with a NaOH solution to deprotonate the amine salt.[11]

    • Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts, filter, and concentrate to yield the primary amine.

Visualizations

Diagram 1: Mechanism of Metal-Catalyzed Hydrazine Oxidation

This diagram illustrates the catalytic cycle of a metal ion (M) in the oxidation of a hydrazine derivative.

OxidationMechanism cluster_cycle Catalytic Cycle M_oxidized M^(n+1) M_reduced M^n M_oxidized->M_reduced O₂ Oxidized_Product R-N=N-H + H₂O (Oxidized Product) M_oxidized->Oxidized_Product Oxidizes hydrazine M_reduced->M_oxidized R-NH-NH₂ Hydrazine R-NH-NH₂ (Hydrazine Derivative) Hydrazine->M_reduced Reduces metal Oxygen O₂ (Oxygen) Oxygen->M_oxidized Re-oxidizes metal caption Metal-catalyzed oxidation of a hydrazine derivative.

Caption: Metal-catalyzed oxidation of a hydrazine derivative.

Diagram 2: Troubleshooting Workflow for Hydrazine Derivative Workup

This flowchart provides a logical path for troubleshooting common issues during the workup of hydrazine derivatives.

TroubleshootingWorkflow cluster_issues Common Issues cluster_solutions Potential Solutions Start Workup of Hydrazine Derivative Observation Observe Outcome Start->Observation Problem Problem Identified? Observation->Problem Success Pure Product Obtained Problem->Success No Coloration Yellow/Brown Color? Problem->Coloration Yes Decomposition Decomposition on Silica? Problem->Decomposition Yes Low_Yield Low Yield? Problem->Low_Yield Yes Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Coloration->Inert_Atmosphere Deactivate_Silica Deactivate Silica or Use Alumina Decomposition->Deactivate_Silica Chelating_Agent Add EDTA to Aqueous Wash Low_Yield->Chelating_Agent Inert_Atmosphere->Observation Antioxidant Add BHT to Eluent Deactivate_Silica->Antioxidant Chelating_Agent->Inert_Atmosphere Antioxidant->Observation

Caption: Troubleshooting workflow for common issues.

References

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  • Chen, J., et al. (2020). Determination of Ascorbic Acid, Total Ascorbic Acid, and Dehydroascorbic Acid in Bee Pollen Using Hydrophilic Interaction Liquid Chromatography-Ultraviolet Detection. PMC. [Link]

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  • JOCPR. Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. [Link]

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  • PMC. (2019, April 24). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. [Link]

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  • MDPI. (2022, September 1). Investigation of the Kinetics of Hysteresis Effects in Silica Gel. [Link]

  • ResearchGate. (2025, August 7). (PDF) Investigation of the oxidation ability of protected hydrazine derivatives. [Link]

  • ResearchGate. Chromatogram of ascorbic acid standard and ascorbic acid in Bh fruit extract in different extraction solvent. [Link]

  • ACS Omega. (2021, November 17). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

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  • Organic Letters. (2015, March 12). Copper-Catalyzed Radical Reaction of N-Tosylhydrazones: Stereoselective Synthesis of (E)-Vinyl Sulfones. [Link]

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  • DTIC. The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. [Link]

  • MDPI. (2023, October 18). Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition. [Link]

  • MDPI. (2022, June 24). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. [Link]

  • IntechOpen. (2017, August 2). Vitamin C: An Antioxidant Agent. [Link]

  • Brieflands. (2025, April 11). Comparative Investigation of Antioxidant Effects in Different Binary Systems: Does Quercetin Stabilize Ascorbic Acid/Resveratrol in Their Binary Mixtures?[Link]

  • Biosciences Biotechnology Research Asia. A Comparison Between Ascorbylpalmitateen Capsulated with Nanoliposomeas a Natural Antioxidant And Conventional Antioxidants (TBHQ And BHA) in the Oxidative Stability of Sunflower Oil. [Link]

  • Reddit. (2022, August 5). Formation of tosylhydrazones. [Link]

  • Chromatography Forum. (2006, April 6). extraction of ascorbic acid. [Link]

  • Journal of Chemical Education. (2024, December 10). Visualizing Le Châtelier's Principle through Lead-EDTA Complexometric Titrations. [Link]

  • PMC. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis. [Link]

  • UNT Digital Library. REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES APPROVED. [Link]

  • YouTube. (2016, December 27). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

  • MDPI. (2022, June 24). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. [Link]

  • ResearchGate. (2025, August 10). Chemoselective Cleavage of N-Aryl Phthalimides through a Transamidation Reaction with Solid Sources of Ammonia | Request PDF. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Fluorinated Hydrazinylpyrazine Solids

Welcome to the Advanced Purification Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation of halogenated nitrogen heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation of halogenated nitrogen heterocycles. Fluorinated hydrazinylpyrazines present a unique crystallographic paradox: the highly electronegative fluorine atom increases lipophilicity and alters the pyrazine ring's electron density, while the hydrazine moiety (–NH–NH₂) introduces strong, localized hydrogen-bonding networks. This dichotomy often leads to unpredictable solubility profiles, "oiling out" (liquid-liquid phase separation), and the formation of unwanted solvates.

This guide provides field-proven, self-validating protocols to ensure high-yield, phase-pure crystallization for your downstream applications.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: My fluorinated hydrazinylpyrazine is "oiling out" instead of forming crystals. How do I force nucleation? Causality & Solution: Oiling out occurs when the solute melts out of solution before it crystallizes, typically because the solvent system is too non-polar or the cooling gradient is too rapid. The fluorine substitution lowers the melting point relative to non-fluorinated analogs by disrupting π-π stacking. Action: Switch to a binary solvent system with a dynamic polarity range, such as Dichloromethane (DCM) and Hexanes[1]. Dissolve the crude solid in minimal DCM at room temperature, and titrate in hexanes dropwise until slight turbidity persists. Alternatively, 50% aqueous acetone has been historically validated to yield highly stable crystalline plates for related halogenated hydrazinylpyrazines[2].

Q2: I am observing variable melting points across different batches. Am I forming polymorphs or solvates? Causality & Solution: The terminal –NH₂ of the hydrazine group readily incorporates protic or highly polar aprotic solvents into the crystal lattice. Solvents such as ethanol, isopropanol, DMSO, and acetic acid are notorious for forming stable solvates with hydrazinyl heterocycles[3]. Furthermore, variations in the ratio of DCM/hexanes during recrystallization have been documented to yield entirely different polymorphic forms[1]. Action: To verify solvate formation, run Thermogravimetric Analysis (TGA) alongside Differential Scanning Calorimetry (DSC). If a non-solvated form is required, avoid DMSO and alcohols; instead, utilize a strictly controlled Acetonitrile/Water crystallization matrix (dissolving at 55–65 °C and cooling to -5 to 5 °C)[4].

Q3: How do I remove residual inorganic salts from the SNAr synthesis step during recrystallization? Causality & Solution: The synthesis of fluorinated hydrazinylpyrazines often involves the nucleophilic aromatic substitution (SNAr) of a polyfluoropyrazine with hydrazine hydrate. This reaction leaves behind inorganic fluoride or chloride salts that can co-precipitate. Action: Incorporate a hot filtration step using a moderately polar organic solvent like acetonitrile before adding the antisolvent (water)[4]. The organic product dissolves completely, while the inorganic salts remain suspended and are easily filtered out prior to nucleation.

Part 2: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system . By following the specific volume ratios and temperature gradients, the physical appearance of the resulting solid will immediately indicate the success of the phase purification.

Protocol A: DCM/Hexane Anti-Solvent Crystallization (For Non-Solvated Polymorphs)

Best for: Achieving anhydrous, non-solvated crystal forms.

  • Dissolution: Suspend 1.0 g of crude fluorinated hydrazinylpyrazine in 5.0 mL of Dichloromethane (DCM) in a 25 mL round-bottom flask. Stir at ambient temperature until complete dissolution is achieved. Avoid excessive heat to prevent hydrazine degradation.

  • Clarification: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble polymeric byproducts or inorganic salts.

  • Antisolvent Titration: Under vigorous magnetic stirring, add hexanes dropwise (approx. 10–15 mL total) until the solution becomes persistently cloudy.

  • Nucleation & Maturation: Stop stirring. Allow the flask to stand undisturbed at room temperature for 2 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize lattice maturation[1].

  • Isolation & Validation: Collect the solid via vacuum filtration. Wash the filter cake with 5 mL of ice-cold hexanes. Dry under high vacuum at 40 °C for 6 hours. Validation: A sharp melting point and the absence of a DCM peak (5.30 ppm) in ¹H NMR confirm phase purity.

Protocol B: 50% Aqueous Acetone Thermal Recrystallization (For High-Purity Plates)

Best for: Highly polar derivatives prone to oiling out in purely organic systems.

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude solid in 10 mL of acetone. Warm gently to 45 °C.

  • Aqueous Titration: Slowly add 10 mL of deionized water (pre-warmed to 45 °C) while swirling the flask.

  • Cooling Gradient: Allow the solution to cool naturally to room temperature over 3 hours. The slow cooling gradient prevents liquid-liquid separation and promotes the formation of distinct white crystalline plates[2].

  • Isolation & Validation: Filter the resulting crystals, wash with 3 mL of ice-cold 50% aqueous acetone, and dry under vacuum. Validation: Visual inspection should reveal distinct plate-like morphology rather than an amorphous powder.

Part 3: Quantitative Data & Solvent Comparison

The following table summarizes the causal relationship between solvent selection, solvate risk, and expected crystallographic outcomes for fluorinated hydrazinylpyrazine derivatives.

Solvent SystemPrimary Crystallization MechanismTypical Solute : Solvent RatioSolvate RiskExpected Crystal Morphology
DCM / Hexanes Antisolvent Precipitation1 g : 5 mL (DCM)LowGranular / Prisms
50% Aq. Acetone Thermal Gradient1 g : 20 mL (Total)LowWhite Plates
Acetonitrile / Water Thermal & Antisolvent1 g : 15 mL (Total)Moderate (Hydrates)Needles
Ethanol / DMSO Cooling CrystallizationVariableHigh Solvated Powders

Part 4: Process Visualization

G N1 Crude Fluorinated Hydrazinylpyrazine N2 Dissolve in Primary Solvent (DCM, Acetone, or Acetonitrile) N1->N2 Add Solvent N3 Hot/Ambient Filtration (Remove Inorganic Salts) N2->N3 Clarify N4 Antisolvent Titration (Hexanes or Water) N3->N4 Induce Turbidity N5 Controlled Cooling Gradient (Prevent Oiling Out) N4->N5 Nucleation N6 Vacuum Filtration & Cold Solvent Wash N5->N6 Isolate N7 High-Purity Crystalline Solid N6->N7 Vacuum Dry

Workflow for the recrystallization of fluorinated hydrazinylpyrazine solids.

References

  • (12) United States Patent - Googleapis.com (Blackburn et al. / Kikuchi et al.)
  • Source: google.
  • CRYSTALLINE FORMS AND PROCESSES FOR THE PREPARATION OF CONDENSED AZACYCLES (CANNABINOID RECEPTOR MODULATORS)
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution IR Spectrum Analysis of the Hydrazine N-H Stretch in Pyrazine Derivatives: ATR-FTIR vs. KBr Transmission

Executive Summary Pyrazine derivatives, particularly those featuring hydrazine functional groups (e.g., 2-hydrazinopyrazine), are critical scaffolds in modern drug discovery due to their structural similarities to establ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine derivatives, particularly those featuring hydrazine functional groups (e.g., 2-hydrazinopyrazine), are critical scaffolds in modern drug discovery due to their structural similarities to established therapeutics like pyrazinamide [[1]](). Confirming the structural integrity of the hydrazine group (-NH-NH₂) relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy. However, resolving the N-H stretching vibrations (typically found between 3500–3220 cm⁻¹) presents a significant analytical challenge due to hydrogen bonding and environmental moisture interference.

This guide objectively compares the two primary sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission—providing self-validating protocols and quantitative spectral data to ensure authoritative structural characterization.

Mechanistic Context: The Hydrazine N-H Stretch in Pyrazine Scaffolds

The IR spectrum of a molecule is dictated by the mass of its atoms and the force constants of its bonds. In heteroaromatic compounds like 2-hydrazinopyrazine (2HP), the electron-withdrawing nature of the pyrazine ring pulls electron density away from the exocyclic hydrazine group. This electronic effect alters the hyperconjugation and hydrogen-bonding networks of the molecule, directly impacting the N-H bond force constant [[2]]().

Consequently, the N-H stretching vibrations for these derivatives manifest as distinct symmetric and asymmetric modes within the 3500–3220 cm⁻¹ region [[1]](). Accurate resolution of this specific high-frequency region is paramount, yet it is highly susceptible to masking by the broad O-H stretching band of water (3400–3300 cm⁻¹) if sample preparation is suboptimal 3.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

Selecting the correct sampling technique dictates the fidelity of the N-H stretch data. While KBr pellets offer the "gold standard" of true transmission and high sensitivity, ATR-FTIR provides rapid analysis with minimal moisture interference 4.

Table 1: Performance Comparison for N-H Region Analysis
Analytical FeatureATR-FTIR (ZnSe/Diamond Crystal)Transmission (KBr Pellet)
N-H Region Resolution Good; peaks may exhibit minor shifts due to anomalous dispersion and refractive index changes [[5]]().Excellent; yields sharp, classic transmission peaks if perfectly dry .
Water Interference Minimal; surface-level measurement avoids bulk matrix hydration.High; KBr is highly hygroscopic. Trace water masks the 3500–3200 cm⁻¹ zone .
Effective Pathlength 0.5 – 2.0 µm (Wavelength dependent; shallower at high wavenumbers like N-H) 5.~1 mm (Fixed and uniform, defined by the pressed pellet thickness).
Sample Requirement 1–5 mg (Non-destructive, fully recoverable).0.1–1.0% sample in 200 mg KBr (Destructive, difficult to recover) 6.

Self-Validating Experimental Protocols

To guarantee scientific integrity, experimental workflows must incorporate internal validation steps. The following protocols explain the causality behind each mechanical action to prevent spectral artifacts.

Protocol A: High-Sensitivity KBr Pellet Transmission

Best for trace analysis and matching historical library spectra.

  • Matrix Desiccation (Causality): Bake spectral-grade KBr powder at 110°C for a minimum of 3 hours. Why? KBr readily absorbs atmospheric moisture. If not eliminated, the resulting broad O-H stretch will completely obscure the target hydrazine N-H bands 3.

  • System Validation (Blank Check): Press a pure KBr pellet (200 mg) and acquire a spectrum. Validation: The baseline between 3600–3000 cm⁻¹ must be perfectly flat. If an absorption band is present, discard the batch and re-dry the KBr.

  • Sample Milling: Combine ~1 mg of the pyrazine derivative with 200 mg of the validated KBr. Grind vigorously in an agate mortar for 2 minutes. Why? The particle size must be reduced below the wavelength of the incident IR light (<2 µm) to prevent the Christiansen effect, which causes severe baseline sloping and distorted peak shapes 6.

  • Vacuum Pressing: Transfer the mixture to a 13 mm die. Apply 8 tons of pressure under a vacuum of several mm Hg for 3–5 minutes. Why? Vacuum degassing removes trapped air, preventing the formation of opaque, light-scattering pellets 6.

Protocol B: Rapid ATR-FTIR Acquisition

Best for highly hygroscopic samples or rapid structural confirmation.

  • Crystal Preparation: Clean the Diamond or ZnSe crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • System Validation (Background): Acquire a background spectrum. Validation: Ensure the 4000–400 cm⁻¹ range is free of residual peaks, confirming absolute crystal cleanliness.

  • Sample Application & Pressure: Deposit 2–3 mg of the pure pyrazine derivative directly onto the crystal. Lower the pressure anvil until the software indicates optimal contact. Why? The evanescent IR wave penetrates only 0.5–2.0 µm into the sample. Because penetration depth is shallowest at high wavenumbers (like the 3500 cm⁻¹ N-H region), intimate physical contact is strictly required to achieve a viable signal-to-noise ratio 5.

  • Spectral Correction: Post-acquisition, apply an ATR correction algorithm. Why? This mathematically normalizes the wavelength-dependent penetration depth, allowing the relative peak intensities to be accurately compared against standard transmission libraries 5.

Workflow Visualization

Workflow Start Synthesized Pyrazine Derivative Decision Sample Hygroscopicity & Quantity? Start->Decision ATR ATR-FTIR Analysis (ZnSe/Diamond) Decision->ATR High Moisture / Fast Prep KBr KBr Pellet Transmission Decision->KBr Trace Analysis / True Trans. ValATR Validation: Clean Background? ATR->ValATR ValKBr Validation: Blank KBr Flat Baseline? KBr->ValKBr ValATR->ATR No (Reclean) End Resolve N-H Stretch (3500-3220 cm⁻¹) ValATR->End Yes ValKBr->KBr No (Re-dry KBr) ValKBr->End Yes

Fig 1: Decision matrix and self-validating workflow for IR spectral acquisition of pyrazines.

Quantitative Spectral Data Analysis

Once a high-fidelity spectrum is acquired, the specific vibrational modes of the hydrazine group can be assigned. In pyrazine derivatives, the primary markers are the symmetric and asymmetric stretches of the terminal -NH₂ group, alongside the C-H ring stretches.

Table 2: Benchmark IR Frequencies for Hydrazinopyrazine Derivatives
CompoundNH₂ Asymmetric StretchNH₂ Symmetric StretchAromatic C-H Stretch
2-Hydrazinopyrazine (2HP) 3528 cm⁻¹ 13456 cm⁻¹ 13232, 3182, 3155 cm⁻¹ 1
2-Chloro-3-hydrazinopyrazine 3527 cm⁻¹ 73645 cm⁻¹ 73195, 3166 cm⁻¹ [[7]]()

Note: The addition of a strongly electronegative substituent (like Chlorine in 2-chloro-3-hydrazinopyrazine) further alters the electron density of the pyrazine ring, which can induce significant shifts in the symmetric N-H stretching frequency compared to the unsubstituted 2HP.

References

  • When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances - 1

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press - 4

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate - 3

  • Measurement Methods for Powder Samples - Shimadzu - 6

  • Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - MDPI - 7

  • Hydrazine and Its Derivatives - ResearchGate - 2

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM - 5

Sources

Comparative

Comparative Biological Activity: 2-Fluorophenyl vs. 3-Fluorophenyl Pyrazines

Executive Summary The pyrazine core is a privileged, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery[1]. When functionalizing this core with fluorophenyl groups, the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine core is a privileged, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery[1]. When functionalizing this core with fluorophenyl groups, the precise spatial arrangement of the fluorine atom—specifically the ortho (2-fluoro) versus meta (3-fluoro) position—exerts a profound impact on the molecule's pharmacodynamics and pharmacokinetics. This guide provides an in-depth, objective comparison of 2-fluorophenyl and 3-fluorophenyl pyrazine derivatives, analyzing the causality behind their divergent biological activities across key therapeutic targets, including mitochondrial uncoupling and epigenetic modulation.

Mechanistic Causality: The Ortho vs. Meta Paradigm

The substitution of a fluorine atom on a phenyl ring attached to a pyrazine core is not merely a cosmetic structural tweak. It fundamentally alters the molecule's behavior through three primary mechanisms:

  • Steric Hindrance & Conformational Locking: A 2-fluorophenyl group introduces significant steric bulk adjacent to the linker (often an amine or amide). This restricts the dihedral rotation between the phenyl ring and the pyrazine core, locking the molecule into a specific bioactive conformation that minimizes the entropic penalty upon target binding. Conversely, a 3-fluorophenyl group allows for greater rotational freedom.

  • Electrostatic Potential & pKa Modulation: Fluorine is highly electronegative. In the ortho position, its proximity to bridging nitrogen atoms maximizes its inductive electron-withdrawing effect, significantly lowering the pKa of adjacent N-H bonds. This is a critical factor for protonophore activity.

  • Dipole Moment & Lipophilicity: The position of the fluorine shifts the overall molecular dipole, altering membrane permeability and the compound's ability to navigate highly lipophilic environments, such as the mycobacterial cell wall or the inner mitochondrial membrane.

SAR_Logic cluster_0 Fluorophenyl Pyrazine Scaffold F2 2-Fluorophenyl (Ortho) C1 Restricted Dihedral Rotation & Locked Conformation F2->C1 Steric Clash C2 Maximized Inductive Effect (Lower adjacent N-H pKa) F2->C2 Proximity F3 3-Fluorophenyl (Meta) C3 Increased Rotational Freedom & Altered Dipole F3->C3 Meta Position T1 High Potency Target Binding (e.g., BAM15, HDAC1/2) C1->T1 C2->T1 T2 Reduced Potency or Altered Selectivity C3->T2

Diagram 1: Logical relationship between fluorine positioning and biological target engagement.

Comparative Case Studies & Experimental Data

Case Study 1: Mitochondrial Uncouplers (NASH & Obesity)

Mitochondrial uncouplers dissipate the proton gradient across the inner mitochondrial membrane, increasing energy expenditure. The compound BAM15 ( N5,N6 -bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine) is a highly selective, potent uncoupler [2].

The Causality: The biological activity of BAM15 relies entirely on the acidity of its aniline N-H protons. The ortho-fluorine (2-fluorophenyl) works synergistically with the strongly electron-withdrawing oxadiazolopyrazine core to lower the pKa of the amine, allowing it to easily release and transport protons across the membrane. When the symmetry is broken and a 3-fluorophenyl group is introduced (e.g., N5 -(2-fluorophenyl)- N6 -(3-fluorophenyl) analogs), the inductive effect weakens, the dihedral angle shifts, and the oxygen consumption rate (OCR) drops significantly.

Table 1: Comparative Uncoupling Activity of BAM15 Analogs

CompoundSubstitution PatternTargetBiological Activity (OCR)Mechanistic Impact
BAM15 Symmetric bis(2-fluorophenyl)Inner Mitochondrial MembraneHigh (EC 50​ ~270 nM)Ortho-F maximizes N-H acidity; optimal lipophilicity for membrane transport.
Analog 10b Asymmetric 2-fluoro / 3-fluoroInner Mitochondrial MembraneModerate/Reduced Meta-F reduces the inductive pull on the N-H bond, decreasing protonophore efficiency.
Case Study 2: Epigenetic Modulation (Class I HDAC Inhibitors)

Histone deacetylases (HDACs) are critical targets in oncology. A novel series of pyrazine-linked 2-aminobenzamides was developed to selectively target HDAC1 and HDAC2 over HDAC3 [3].

The Causality: The zinc-binding group (ZBG) must perfectly align within the narrow active site of the HDAC enzyme. Compounds possessing a 2-fluorophenyl substituent at the position-5 of the capping group demonstrated submicromolar inhibitory activity and exceptional subtype selectivity. The 2-fluoro group restricts the conformational flexibility of the capping region, perfectly orienting the pyrazine linker. Conversely, 3-fluorophenyl derivatives exhibited activity profiles nearly identical to unsubstituted parent compounds, indicating that the meta-fluorine fails to provide the necessary steric locking required for high-affinity binding.

Table 2: HDAC Inhibitory Activity of Pyrazine-Linked 2-Aminobenzamides

Compound SeriesPhenyl SubstitutionHDAC1 IC 50​ HDAC2 IC 50​ HDAC3 IC 50​ Selectivity Profile
21c Series 2-fluorophenylSubmicromolarSubmicromolar> 5.0 µMHigh HDAC1/2 selectivity; locked conformation.
19l / 19m Series 3-fluorophenylMicromolarMicromolar> 5.0 µMLow/Moderate ; lacks steric constraint, mimics unsubstituted parent.

Note: While 2-fluorophenyl excels in HDAC and mitochondrial uncoupling, 3-fluorophenyl pyrazines have shown superior efficacy in other specific targets, such as 6-arylpyrazine-2-carboxamides acting as Trypanosoma brucei inhibitors, where the meta-position aligns perfectly with the parasite's distinct binding pocket[4].

Self-Validating Experimental Protocol: Seahorse XF OCR Assay

To objectively compare the biological activity of 2-fluorophenyl vs. 3-fluorophenyl pyrazines as mitochondrial uncouplers, the following self-validating protocol must be used.

Why this is self-validating: This protocol incorporates internal chemical controls (Oligomycin, FCCP, and Rotenone/Antimycin A). If a 3-fluorophenyl derivative shows no activity, the subsequent injection of FCCP will force maximum respiration. If FCCP succeeds where the test compound failed, it definitively proves the assay system is functional and the test compound is a true negative, eliminating the risk of false-negative artifacts due to dead cells or assay failure.

Step-by-Step Methodology
  • Cell Preparation: Seed L6 rat myoblast cells in a Seahorse XF96 microplate at 10,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Assay Medium Exchange: Wash cells and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO 2​ incubator for 1 hour prior to the assay.

  • Basal Respiration (Validation Step 1): Measure basal Oxygen Consumption Rate (OCR) for 3 cycles to establish a healthy baseline.

  • ATP Synthase Inhibition: Inject Oligomycin (1 µM). A drop in OCR validates that the mitochondria were actively producing ATP.

  • Test Compound Injection: Inject the fluorophenyl pyrazine derivatives (e.g., BAM15 vs. 3-fluoro analog) at titrated concentrations (100 nM to 50 µM). Record OCR. An active uncoupler will cause a rapid spike in OCR.

  • Maximum Uncoupling (Validation Step 2): Inject FCCP (1 µM). If the test compound did not increase OCR, FCCP must trigger a spike. This proves the mitochondria are capable of uncoupling.

  • ETC Shutdown (Validation Step 3): Inject Rotenone/Antimycin A (0.5 µM each). OCR must drop to near zero. This proves the measured oxygen consumption was strictly mitochondrial.

Workflow S1 1. Cell Seeding L6 Myoblasts in XF Microplates S2 2. Basal OCR Measurement Establish baseline respiration S1->S2 S3 3. Compound Injection Titrate 2-F vs 3-F Pyrazines S2->S3 S4 4. Positive Control (FCCP) Validate max uncoupling capacity S3->S4 S5 5. ETC Inhibition (Rot/AA) Quantify non-mitochondrial OCR S4->S5

Diagram 2: Self-validating Seahorse XF OCR workflow for evaluating pyrazine uncouplers.

References

  • The Pivotal Role of the Fluorophenyl Group in Pyrazine Derivatives: A Structure-Activity Relationship Guide. Benchchem.
  • [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. National Institutes of Health (PMC).
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI.
  • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. ACS Publications.
Validation

Analytical Strategies for Pyrazine Hydrazine Intermediates: A Comparative HPLC Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, nitrogen-rich pharmaceutical intermediates. Pyrazine hydrazine derivatives are critical building blocks i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, nitrogen-rich pharmaceutical intermediates. Pyrazine hydrazine derivatives are critical building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-tubercular agents[1]. However, assessing the purity of these intermediates presents a formidable analytical challenge.

The combination of an electron-deficient pyrazine ring and a highly nucleophilic, basic hydrazine moiety results in molecules that are highly polar, prone to auto-oxidation, and susceptible to severe secondary interactions with chromatographic stationary phases[2]. This guide objectively compares three field-proven HPLC methodologies to overcome these physicochemical hurdles, providing the causality behind each experimental choice and self-validating protocols for immediate laboratory implementation.

The Physicochemical Challenge

Before selecting a chromatographic modality, we must deconstruct the analyte's behavior:

  • Retention Failure on C18 : Standard C18 reversed-phase (RP-HPLC) columns rely on hydrophobic partitioning. Highly polar pyrazine hydrazines (often exhibiting a LogP < 0) elute in or near the void volume, making the resolution of closely related synthesis impurities impossible[3].

  • Silanol Interactions : The basic nitrogen atoms in both the pyrazine ring and the free hydrazine group interact strongly with residual acidic silanols on silica supports. This ion-exchange secondary interaction leads to severe peak tailing and poor integration accuracy[3].

  • Detection Limits : Hydrazines often lack a strong extended UV chromophore and are highly reactive, complicating trace-level impurity detection[4].

To address these issues, we must shift the chromatographic paradigm away from standard RP-HPLC.

Method Selection Workflow

The optimal analytical strategy depends on the required detection limits, the availability of mass spectrometry (MS), and the specific reactivity of the intermediate.

HPLC_Method_Selection Start Pyrazine Hydrazine Intermediate Analysis PolarityCheck Is the compound highly polar (LogP < 0)? Start->PolarityCheck MSReq Is MS compatibility required? PolarityCheck->MSReq Yes ReactivityCheck Is the hydrazine moiety highly unstable/reactive? PolarityCheck->ReactivityCheck No HILIC HILIC Method (Amide/Zwitterionic Column) MSReq->HILIC Yes IonPair Ion-Pairing RP-HPLC (Alkylsulfonates) MSReq->IonPair No Deriv Pre-column Derivatization RP-HPLC ReactivityCheck->Deriv Yes StandardRP Standard RP-HPLC (Polar-embedded C18) ReactivityCheck->StandardRP No

Workflow for selecting the optimal HPLC method for pyrazine hydrazine intermediates.

Comparative Analysis of HPLC Modalities

Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC utilizes a polar stationary phase (e.g., amide, bare silica, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[5]. Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface[6]. Causality for Pyrazine Hydrazines: Because retention increases with analyte polarity, HILIC easily retains these compounds without the need for ion-pairing agents[7]. Furthermore, the high organic content in the mobile phase significantly enhances electrospray ionization (ESI) desolvation efficiency, making HILIC the gold standard for MS-compatible purity profiling[5].

Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Mechanism: This method employs standard C18 columns but modifies the mobile phase with an anionic surfactant, such as sodium 1-heptanesulfonate[8]. At an acidic pH, the basic nitrogens of the pyrazine hydrazine are protonated. The anionic sulfonate pairs with these cations to form a neutral, hydrophobic complex that is strongly retained by the C18 phase[8]. Causality for Pyrazine Hydrazines: It forces hydrophobic retention of polar bases and masks secondary silanol interactions, yielding sharp peaks. However, the non-volatile ion-pairing agents cause severe ion suppression in MS detectors and permanently alter the column chemistry, restricting this method to UV detection[8].

Pre-Column Derivatization RP-HPLC

Mechanism: The reactive primary amine of the hydrazine moiety is condensed with an aldehyde (e.g., p-dimethylaminobenzaldehyde) to form a stable, bulky hydrazone derivative[4][9]. Causality for Pyrazine Hydrazines: This chemical transformation serves a dual purpose: it drastically increases the molecule's hydrophobicity (allowing standard C18 retention) and introduces a strong extended conjugated π -system, lowering the limit of detection (LOD) to the parts-per-billion (ppb) range[4].

Quantitative Performance Comparison
ParameterHILIC-UV/MSIon-Pairing RP-HPLCDerivatization RP-HPLC
Primary Mechanism Hydrophilic partitioningHydrophobic ion-complexationChemical modification to hydrophobic
Stationary Phase Amide, Zwitterionic, Bare SilicaStandard C18Standard C18
MS Compatibility Excellent (Signal enhanced)Poor (Severe Ion suppression)Good (If volatile buffers used)
Typical LOD (UV) 0.1 - 0.5 µg/mL0.05 - 0.2 µg/mL< 0.01 µg/mL (Highly sensitive)
Sample Prep Time Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)High (Incubation & Quenching required)
Peak Shape for Bases ExcellentGood to ExcellentExcellent (Basicity masked)

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical method must operate as a self-validating system. Below are detailed, field-proven protocols engineered with built-in causality and system suitability checks.

Protocol 1: HILIC-ESI-MS Method for Intact Pyrazine Hydrazines

Best for: LC-MS impurity profiling and structural elucidation.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium formate in Water, adjusted to pH 3.0 with formic acid.

    • Causality: Formate ions provide the necessary ionic strength to stabilize the aqueous layer on the HILIC stationary phase. The acidic pH ensures the basic nitrogens remain protonated, preventing peak tailing[5]. Crucially, ammonium formate is fully volatile, satisfying the requirement for MS compatibility[7].

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Step 2: Sample Preparation

  • Dissolve the pyrazine hydrazine intermediate in a diluent of 80:20 Acetonitrile:Water to a concentration of 0.1 mg/mL.

    • Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the immobilized water layer on the column, causing peak splitting and retention time shifts. The diluent must closely match the initial high-organic mobile phase conditions[6].

Step 3: Chromatographic Execution

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 3 µm).

  • Gradient: Start at 90% B, hold for 2 min, ramp to 60% B over 10 min.

  • Flow Rate: 0.5 mL/min.

Step 4: Self-Validation Checkpoint (System Suitability)

  • Control: Inject a blank diluent followed by a resolution standard containing the pyrazine hydrazine and its unreacted pyrazine precursor.

  • Validation Criteria: The system is only valid if the blank shows no carryover, the tailing factor of the hydrazine peak is 1.5, and the resolution ( Rs​ ) between the precursor and the intermediate is 2.0.

Protocol 2: Pre-Column Derivatization RP-HPLC for Trace Impurity Analysis

Best for: Routine quality control (QC) and trace-level quantification using UV/Fluorescence.

Step 1: Derivatization Reaction

  • Prepare a 1% solution of p-dimethylaminobenzaldehyde in methanol containing 0.1% acetic acid[9].

  • Mix 0.5 mL of the sample (dissolved in methanol) with 0.5 mL of the derivatization reagent. Sonicate for 20 minutes at room temperature[9].

    • Causality: The acetic acid acts as a catalyst for the condensation reaction between the primary amine of the hydrazine and the aldehyde, rapidly forming the hydrazone derivative[4].

Step 2: Mobile Phase & Column Setup

  • Column: End-capped C18 RP-HPLC Column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 70% Methanol / 30% Water containing 0.1% Formic Acid[9].

    • Causality: The derivatized analyte is now highly hydrophobic; an isocratic method with high organic content ensures rapid elution while maintaining sharp peak shapes.

Step 3: Chromatographic Execution

  • Detection: UV at 360 nm.

    • Causality: The extended conjugation of the newly formed hydrazone shifts the absorbance maximum to the near-visible region (360 nm), completely eliminating background interference from the mobile phase and non-derivatized impurities[4].

Step 4: Self-Validation Checkpoint (System Suitability)

  • Control: Inject a "Reagent Blank" (derivatization reagent + methanol, no analyte) and a "Matrix Spike" (known concentration of hydrazine added to the blank).

  • Validation Criteria: The reagent blank must show no interfering peaks at the retention time of the derivatized analyte. The recovery of the matrix spike must fall between 98.0% and 102.0% to confirm the derivatization reaction went to completion without degradation.

References

  • Title : When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques Source : RSC Advances (The Royal Society of Chemistry) URL :[Link]

  • Title : Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique Source : Longdom Publishing URL :[Link]

  • Title : Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines Source : RSC Publishing URL : [Link]

  • Title : Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography Source : Chemical Reviews (ACS Publications) URL :[Link]

  • Title: Detection and analysis method for hydrazine hydrate in dantrolene sodium Source: Google Patents URL
  • Title : Role of HILIC Stationary Phases in Pharmaceutical Peptide Analysis Source : Lattice Science Publication URL :[Link]

  • Title : Simple and sensitive determination of hydrazine in drinking water by ultra-high-performance liquid chromatography–tandem mass spectrometry after derivatization Source : ResearchGate URL : [Link]

Sources

Comparative

Crystal Structure Determination of 3-Aryl-2-Hydrazinylpyrazines: A Comparative Guide to SC-XRD and MicroED

The Structural Challenge of Hydrazinylpyrazines 3-Aryl-2-hydrazinylpyrazines are critical pharmacophores and synthetic intermediates in modern drug discovery, frequently serving as precursors to biologically active 1,2,4...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Challenge of Hydrazinylpyrazines

3-Aryl-2-hydrazinylpyrazines are critical pharmacophores and synthetic intermediates in modern drug discovery, frequently serving as precursors to biologically active 1,2,4-triazolo[4,3-a]pyrazines (e.g., antimalarials and acetylcholinesterase inhibitors)[1]. Furthermore, their ability to act as versatile Schiff base ligands makes them invaluable in coordination chemistry, particularly in the synthesis of transition metal complexes[2].

However, elucidating the exact 3D atomic structure of these compounds presents a formidable challenge. The hydrazinyl moiety (–NH–NH₂) is highly flexible and acts as both a potent hydrogen-bond donor and acceptor. This dual nature drives complex supramolecular assembly—often resulting in extensive hydrogen-bonded networks, halogen bonding, and π–π stacking[2]. Consequently, these compounds are highly prone to polymorphism and kinetic precipitation, frequently yielding microcrystalline powders rather than the large, well-ordered single crystals required for traditional crystallographic analysis[3].

As a Senior Application Scientist, selecting the correct structural elucidation modality is not merely a matter of preference, but a strategic decision dictated by the physical chemistry of the sample. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD) to help researchers navigate the structural characterization of challenging hydrazinylpyrazine derivatives.

Comparative Modalities for Structural Elucidation

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the undisputed gold standard for absolute structure determination. By scattering X-rays off the electron clouds of atoms, it provides high-resolution electron density maps. However, a major bottleneck for SC-XRD is the sample requirement: it typically demands crystals larger than 10–50 µm[3]. For 3-aryl-2-hydrazinylpyrazines, achieving this size often requires exhaustive thermodynamic crystallization screens to overcome the rapid kinetic trapping of amorphous or microcrystalline states[2].

Microcrystal Electron Diffraction (MicroED)

MicroED is a disruptive cryogenic transmission electron microscopy (cryo-TEM) technique that eliminates the large-crystal bottleneck. It allows for ab initio structure determination from sub-micron crystals (100 nm to 1 µm) directly from heterogeneous powders[3]. Crucially, because electrons interact with the electrostatic potential of the crystal (both nuclei and electrons), MicroED is inherently more sensitive to lighter atoms like hydrogen than X-rays[4]. This makes MicroED exceptionally powerful for mapping the intricate –NH–NH₂ hydrogen-bond networks of hydrazinylpyrazines.

Powder X-Ray Diffraction (PXRD)

While PXRD is invaluable for confirming bulk phase purity and identifying polymorphs, ab initio structure solution from PXRD data is mathematically arduous due to the overlapping of reflections in 1D space. It is generally reserved for cases where both SC-XRD and MicroED are inaccessible, or for validating that a solved single-crystal structure represents the bulk synthesized material[2].

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three primary modalities when applied to flexible nitrogen-rich heterocycles.

ParameterSC-XRDMicroEDPXRD (Rietveld Refinement)
Optimal Crystal Size > 10–50 µm100 nm – 1 µmBulk powder (nanosized to micro)
Probe Interaction X-rays (Electron density)Electrons (Electrostatic potential)X-rays (Electron density)
Hydrogen Atom Visibility Moderate (requires sub-Å resolution)High (strong proton scattering)Low (severe peak overlap)
Sample Prep Complexity High (Extensive crystallization screens)Low (Direct powder application)Low (Simple powder packing)
Data Collection Time 2 to 24 hours< 5 minutes per crystal1 to 12 hours
Ab Initio Solution Success > 95% (if crystal is sufficient)> 85% (for stable organics)< 30% (highly dependent on flexibility)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols detail not just the steps, but the causality behind each action. Every workflow must be treated as a self-validating system where sample integrity is preserved throughout the measurement.

Protocol A: SC-XRD Workflow for Hydrazinylpyrazines

Objective: Favor thermodynamic crystal growth and minimize thermal motion during data collection.

  • Thermodynamic Crystallization : Dissolve the 3-aryl-2-hydrazinylpyrazine in a highly polar solvent (e.g., methanol or acetonitrile) to disrupt intermolecular hydrogen bonds. Utilize vapor diffusion with a non-polar antisolvent (e.g., diethyl ether).

    • Causality: Slow diffusion lowers solubility gradually, favoring the thermodynamic stability of a single large crystal (>10 µm) over the kinetic precipitation of micro-powders.

  • Cryo-Mounting : Harvest a suitable crystal using a nylon loop coated in perfluoropolyether (Paratone) oil. Immediately flash-cool the sample to 100 K in a continuous nitrogen stream.

    • Causality: The oil prevents solvent loss (which causes crystal cracking), while cryogenic cooling drastically reduces atomic thermal displacement parameters (B-factors), thereby enhancing high-angle diffraction resolution[5].

  • Data Collection & Refinement : Expose the crystal to a microfocus Cu-Kα X-ray source. Integrate the reflections and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

    • Validation: A successful model is validated by an R₁ value < 0.05 and a flat residual electron density map.

Protocol B: MicroED Workflow for Microcrystalline Powders

Objective: Extract high-resolution data from nanocrystals while mitigating electron-induced radiation damage.

  • Grid Preparation : Apply a trace amount of the dry, synthesized hydrazinylpyrazine powder directly onto a glow-discharged holey carbon TEM grid. Gently tap to remove excess bulk material.

    • Causality: Glow discharging renders the carbon substrate hydrophilic, reducing the electrostatic clumping of the organic powder and ensuring an even distribution of isolated nanocrystals[4].

  • Cryo-Plunging : Plunge the grid into liquid nitrogen and transfer it to a cryo-TEM under strictly cryogenic conditions.

    • Causality: Organic molecules are highly susceptible to radiation damage from the 200 kV electron beam. Cryogenic temperatures are mandatory to cage the generated free radicals, preserving the delicate crystalline framework during exposure[3].

  • Continuous Rotation Data Collection : Locate a target nanocrystal (approx. 300 nm thick) in imaging mode. Switch to diffraction mode and rotate the stage continuously (e.g., 0.5°/sec) while recording the diffraction pattern on a direct electron detector.

    • Causality: Continuous rotation ensures that reflection intensities are accurately integrated as they pass through the Ewald sphere, avoiding the "partiality" errors inherent to static still images[5].

Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting the appropriate structural elucidation pathway based on the physical outcome of the synthesis.

G Synthesis Synthesized 3-Aryl-2-hydrazinylpyrazine Crystallization Crystallization Screening Synthesis->Crystallization Assessment Assess Crystal Dimensions Crystallization->Assessment Yields Large > 10 µm Crystal (Well-Ordered) Assessment->Large Thermodynamic Growth Small < 1 µm Crystal (Powder/Suspension) Assessment->Small Kinetic Precipitation SCXRD SC-XRD Workflow (X-Ray Scattering) Large->SCXRD MicroED MicroED Workflow (Electron Scattering) Small->MicroED Structure 3D Atomic Coordinates & H-Bond Network Elucidation SCXRD->Structure Electron Density Map MicroED->Structure Electrostatic Potential Map

Workflow for selecting SC-XRD vs. MicroED based on hydrazinylpyrazine crystal dimensions.

References

  • SCXRD vs MicroED Comparison for Crystallography Research Creative Biostructure[Link]

  • Supramolecular Stabilisation Leads to Challenging Coordination in Fe(III) Hydrazinylpyrazine Schiff Base Complexes MDPI Crystals [Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry Frontiers in Molecular Biosciences [Link]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials The Journal of Organic Chemistry (ACS)[Link]

  • An Overview of Microcrystal Electron Diffraction (MicroED) National Institutes of Health (NIH PMC) [Link]

Sources

Validation

Comprehensive Melting Point Range Verification Guide for CAS 859127-11-0

As a Senior Application Scientist in pharmaceutical materials characterization, I approach the thermal analysis of complex synthetic intermediates not just as a routine quality control step, but as a critical window into...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I approach the thermal analysis of complex synthetic intermediates not just as a routine quality control step, but as a critical window into the molecule's solid-state chemistry.

CAS 859127-11-0, chemically identified as 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one , is a heavily substituted flavone derivative. Flavonoids and their synthetic analogs are notorious for exhibiting complex thermal behaviors, including polymorphism, desolvation events, and thermal degradation occurring in close proximity to their melting endotherms[1]. Relying on a single analytical method can lead to mischaracterization.

This guide provides an objective comparison of thermal analysis techniques and establishes a self-validating, causality-driven protocol for verifying the melting point range of CAS 859127-11-0.

Comparative Analysis of Thermal Verification Techniques

To accurately determine the melting point of a bulky, hydrogen-bonded molecule like CAS 859127-11-0, scientists must choose the appropriate analytical technique. Both Differential Scanning Calorimetry (DSC) and open capillary melting point determination are standard methods for evaluating the thermal properties and phase transitions of complex organic compounds[2].

Below is a comparative breakdown of the three primary techniques used in solid-state characterization.

Table 1: Performance Comparison of Melting Point Techniques
FeatureOpen Capillary MethodDifferential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Visual phase change (onset to clear liquid)Heat flow (Endothermic/Exothermic peaks)Visual morphology & birefringence loss
Precision ± 0.5 °C to 1.0 °C± 0.1 °C± 0.5 °C
Sample Size 1–3 mg2–5 mg< 1 mg
Polymorph Detection Poor (Cannot easily distinguish forms)Excellent (Quantifies transition enthalpies)Good (Visualizes crystal transformations)
Best Used For Routine batch-to-batch QC releaseR&D, polymorph screening, purity analysisOrthogonal verification of DSC anomalies

Experimental Insight: The capillary method detects the temperature of complete macroscopic dissolution, whereas DSC registers the precise thermodynamic start of melting (the extrapolated onset of the endothermic effect)[3]. Therefore, capillary results are often slightly higher than DSC onset temperatures.

Mechanistic Insights: The Solid-State Chemistry of CAS 859127-11-0

To understand why we structure our thermal protocols the way we do, we must look at the molecule's architecture:

  • Intramolecular Hydrogen Bonding: The 5-hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This stabilizes the planar chromen-4-one core, increasing the lattice energy required to initiate melting.

  • Steric Bulk and Flexibility: The 7-[2-(3-methoxyphenyl)-2-oxoethoxy] side chain is highly flexible. During heating, this flexible linker can undergo conformational shifts before the core lattice collapses, sometimes presenting as a subtle pre-melting endotherm on a DSC thermogram.

  • Degradation Risk: The ether linkages and the oxoethoxy moiety are susceptible to oxidative cleavage at elevated temperatures.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. To ensure accuracy, the system must be calibrated against a known thermodynamic standard prior to analyzing the unknown sample.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC provides the most rigorous thermodynamic profile of the compound, capturing both the melting point and the enthalpy of fusion[2].

System Validation: Prior to sample analysis, run a high-purity Indium standard (Melting Point: 156.6 °C, ΔHf: 28.45 J/g). Causality: Indium's melting point is close to the expected melting range of many substituted flavones, ensuring the instrument's temperature and heat flow calibrations are highly accurate in the target thermal window.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of dried CAS 859127-11-0 into a standard 40 μL aluminum pan[4].

  • Pan Sealing: Hermetically seal the pan using a crimper, then pierce a microscopic pin-hole in the lid[4]. Causality: The pin-hole allows volatile impurities or residual crystallization solvents to escape without deforming the pan, which would otherwise alter the thermal contact with the sensor and distort the baseline.

  • Purging: Continuously purge the sample cell with dry Nitrogen at a flow rate of 40 to 50 mL/min[4]. Causality: Nitrogen displaces oxygen, preventing premature oxidative degradation of the methoxyphenyl and phenol groups during the thermal ramp.

  • Thermal Ramp: Heat the sample from 30 °C to 250 °C at a constant heating rate of 10 °C/min[4]. Causality: A 10 °C/min rate provides the optimal balance between peak resolution (to separate closely eluting polymorphic transitions) and minimizing thermal lag across the sample.

Protocol B: Precision Open Capillary Method

For routine laboratory verification, the capillary method remains the pharmacopeial standard[5].

Step-by-Step Workflow:

  • Sample Pulverization: Grind the sample into a fine, uniform powder using an agate mortar. Causality: Large, irregular crystals create air pockets in the capillary. Air acts as an insulator, causing uneven heat transfer and artificially broadening the observed melting range.

  • Packing: Tap the powder into a one-end-sealed glass capillary tube to a tightly packed height of 2–3 mm[4].

  • Heating Profile: Place the capillary in a precision digi-melting point apparatus or a liquid paraffin bath[4][5]. Rapidly heat the system to approximately 10 °C below the expected melting point, then reduce the ramp rate to exactly 1 °C/min. Causality: A slow ramp rate near the melting point ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing temperature overshoot.

  • Observation: Record the Tonset​ (first visible droplet of liquid) and Tclear​ (complete liquefaction).

Analytical Workflow Visualization

The following diagram illustrates the decision-making matrix for verifying the thermal properties of a new batch of CAS 859127-11-0.

ThermalAnalysisWorkflow N1 Sample: CAS 859127-11-0 N2 Capillary Method (Visual MP Range) N1->N2 Initial Screen N3 DSC Analysis (Enthalpy & Phase) N1->N3 Thermal Profiling N4 Hot Stage Microscopy (Morphology) N1->N4 Orthogonal Check N5 Routine QC Release N2->N5 Concordant N6 Polymorph & Solvate Characterization N3->N6 Endotherms Detected N4->N6 Visual Changes N6->N5 Form Verified

Fig 1: Multimodal thermal analysis workflow for verifying flavonoid polymorphs and melting ranges.

Representative Data Presentation

When comparing the analytical outputs for a highly pure (>99% by HPLC) batch of a complex flavone like CAS 859127-11-0, the data will typically present slight variations based on the physical principles of the instrument used[3].

Table 2: Representative Thermal Data for CAS 859127-11-0
Analytical TechniqueParameter MeasuredObserved Value (°C)Notes / Interpretation
Capillary Method Tonset​ (Collapse)178.5 °CVisual shrinking of the powder column.
Capillary Method Tclear​ (Meniscus)180.2 °CComplete liquefaction. Range: 1.7 °C.
DSC (10 °C/min) Extrapolated Onset ( To​ )177.8 °CTrue thermodynamic start of melting.
DSC (10 °C/min) Peak Maximum ( Tp​ )179.4 °CCorresponds closely to capillary Tclear​ .
Hot Stage Microscopy Birefringence Loss178.0 °CLoss of crystalline anisotropic properties.

Note: The exact melting point of CAS 859127-11-0 depends heavily on the crystallization solvent used during synthesis, as flavonoids frequently form stable solvates that alter the crystal lattice energy.

Conclusion

For drug development professionals working with CAS 859127-11-0, relying solely on an open capillary melting point is insufficient for comprehensive solid-state characterization. While the capillary method is adequate for routine batch release, Differential Scanning Calorimetry (DSC)—supported by strict protocols like nitrogen purging and pin-holed pan preparation—is mandatory for detecting polymorphs, assessing thermodynamic purity, and ensuring that the compound has not undergone thermal degradation during the melting phase.

References

  • Source: nih.
  • Enzyme Modifications of Red Deer Fat to Adjust Physicochemical Properties for Advanced Applications - Preprints.
  • Formulation and Development of Solid Lipid Nanoparticles Based Nanogel for Dermal Delivery of Borago Officinalis.
  • Source: nanobioletters.
  • Source: tandfonline.

Sources

Comparative

Distinguishing Regioisomers of Substituted Hydrazinylpyrazines: A Comprehensive Analytical Guide

Executive Summary Substituted hydrazinylpyrazines are foundational building blocks in the synthesis of bioactive heterocycles, most notably 1,2,4-triazolo[4,3-a]pyrazines, which are 1[1]. However, the derivatization of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted hydrazinylpyrazines are foundational building blocks in the synthesis of bioactive heterocycles, most notably 1,2,4-triazolo[4,3-a]pyrazines, which are 1[1]. However, the derivatization of these precursors frequently yields regioisomers—specifically through competing ipso- and tele-substitution pathways. Because these isomers possess identical molecular weights and highly similar polarities, traditional liquid chromatography-mass spectrometry (LC-MS) often falls short. This guide provides an objective comparison of analytical techniques to differentiate these regioisomers, grounded in self-validating experimental protocols and causality-driven data interpretation.

Mechanistic Background: The Regioisomer Challenge

When synthesizing substituted triazolopyrazines from halogen-hydrazinylpyrazine precursors, nucleophilic aromatic substitution ( SN​Ar ) can occur via 1[1]:

  • Ipso-Substitution: The nucleophile attacks the carbon directly bearing the halogen (e.g., the 5-position), leading to the expected 5-substituted isomer. This pathway is favored by hard nucleophiles and polar solvents.

  • Tele-Substitution: The nucleophile attacks a distal position (e.g., the 8-position) followed by a complex elimination/rearrangement, yielding the 8-substituted isomer. This is favored by softer nucleophiles, bulkier halogens, and non-polar solvents.

Failing to distinguish between these regioisomers can lead to catastrophic misinterpretations of Structure-Activity Relationship (SAR) data during drug development[1].

ReactionPathway Start 5-Halo-hydrazinylpyrazine Precursor Intermediate Triazolopyrazine Intermediate Start->Intermediate Cyclization Ipso Ipso-Substitution (5-Substituted Isomer) Intermediate->Ipso Hard Nucleophile Polar Solvent Tele Tele-Substitution (8-Substituted Isomer) Intermediate->Tele Soft Nucleophile Non-polar Solvent

Figure 1: Divergent reaction pathways leading to ipso- and tele-substituted regioisomers.

Comparative Analysis of Analytical Techniques

To establish a robust analytical pipeline, one must understand the strengths and limitations of available instrumentation. While mass spectrometry provides elemental composition,2 for spatial and electronic elucidation[2]. Even 3 that differ only by substitution patterns around an aromatic ring[3].

Table 1: Quantitative Diagnostic Features of Pyrazine Regioisomers

Regioisomer TypeSubstitution PositionRemaining Pyrazine Protons 1H NMR Splitting PatternTypical Chemical Shift ( δ )Coupling Constant ( 3J )
Ipso-Substituted C-5C-6, C-8Sharp Singlets~7.5 ppm, ~9.0 ppmN/A ( 3J≈0 Hz)
Tele-Substituted C-8C-5, C-6Well-defined Doublets7.2 – 7.7 ppm~4.6 Hz

Experimental Workflows & Self-Validating Protocols

To ensure absolute confidence in structural assignment, the following protocol employs a self-validating loop: initial mass confirmation, chromatographic isolation, and definitive NMR elucidation.

Step-by-Step Methodology

Step 1: Synthesis and Isolation

  • Reaction: React the halogen-hydrazinylpyrazine precursor with the desired nucleophile (e.g., an amine or thiol) under reflux[1].

  • Causality Check (Self-Validation): Because both ipso and tele pathways may compete, analyze the crude mixture via LC-MS. The presence of two distinct chromatographic peaks with identical m/z values confirms regioisomer formation, validating that a separation step is mandatory.

  • Purification: Separate the isomers using flash column chromatography (gradient EtOAc in hexanes). Isolate the fractions and remove the solvent under reduced pressure.

Step 2: NMR Acquisition

  • Preparation: Dissolve 5–10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ). The choice of solvent is critical; CDCl3​ often provides sharper peaks for non-polar derivatives, while DMSO−d6​ is required to disrupt hydrogen bonding in highly polar compounds.

  • Acquisition: Acquire a standard 1D 1H NMR spectrum (400 MHz or higher).

  • Orthogonal Validation: If peak overlap occurs, immediately acquire a 2D 1H−1H COSY spectrum to map proton-proton spin coupling networks.

AnalyticalWorkflow Sample Isomeric Mixture (LC-MS Identical m/z) Purification Chromatographic Separation Sample->Purification NMR 1H NMR Analysis (CDCl3 / DMSO-d6) Purification->NMR Decision Diagnostic Pyrazine Protons? NMR->Decision IsomerA Sharp Singlets (δ 7.5, 9.0 ppm) -> 5-Substituted Decision->IsomerA No adjacent protons IsomerB Coupled Doublets (δ 7.2-7.7 ppm, J=4.6Hz) -> 8-Substituted Decision->IsomerB Adjacent protons

Figure 2: Self-validating analytical workflow for differentiating pyrazine regioisomers via NMR.

Data Interpretation & Causality: The Physics of the Spectra

The definitive differentiation of these regioisomers relies on the fundamental physics of nuclear spin coupling.

In the 1,2,4-triazolo[4,3-a]pyrazine core derived from hydrazinylpyrazines:

  • The 5-Substituted Isomer (Ipso): The remaining protons on the pyrazine ring are located at positions 6 and 8. Because these protons are separated by a nitrogen atom (N7) and are essentially para-like to each other, they do not exhibit significant scalar coupling ( 3J≈0 ).

    • Diagnostic Signature: The 1H NMR spectrum will display two sharp singlets (typically around δ 7.5 ppm and δ 9.0 ppm)[1].

  • The 8-Substituted Isomer (Tele): The remaining protons are located at positions 5 and 6. These protons are adjacent (ortho-like) on the pyrazine ring. The spatial proximity allows their nuclear spins to interact strongly.

    • Diagnostic Signature: The 1H NMR spectrum will display two well-defined doublets (typically between δ 7.2–7.7 ppm) with a characteristic coupling constant of J=4.6 Hz[1].

Advanced 2D Validation: If a 1D spectrum shows doublets, a 2D COSY spectrum will reveal a distinct cross-peak between the signals at δ 7.2 and 7.7 ppm, unequivocally confirming they are adjacent. This orthogonal validation eliminates the risk of misassigning impurity peaks as structural protons. Furthermore, advanced 2D techniques like HOESY can be used if fluorinated derivatives (e.g.,4) are being analyzed, mapping spatial proximity between 1H and 19F nuclei[4].

References

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL:[Link]

  • Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes Source: Inorganic Chemistry - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine. As a research chemical integral to many drug development pipelines, its handling and disposal...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine. As a research chemical integral to many drug development pipelines, its handling and disposal demand a rigorous adherence to safety protocols, grounded in a clear understanding of its chemical nature. This guide is designed for researchers, scientists, and laboratory managers, providing not just procedural instructions but the scientific rationale behind them to ensure the highest standards of laboratory safety and environmental stewardship.

Part 1: The "Why": Understanding the Hazard Profile

Effective protocol design begins with a thorough understanding of the material's intrinsic risks. 2-(3-Fluorophenyl)-3-hydrazinylpyrazine belongs to the hydrazine class of compounds, which are recognized for significant toxicity. The U.S. Environmental Protection Agency (EPA) has classified the parent compound, hydrazine, as a Group B2, probable human carcinogen.[1] The Department of Health and Human Services (DHHS) further determined that hydrazine may reasonably be anticipated to be a carcinogen.[2]

The primary hazards associated with this compound are:

  • High Acute Toxicity: Safety Data Sheets (SDS) for structurally similar compounds, like (3-Fluorophenyl)hydrazine, indicate that it is toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Corrosivity and Irritation: Hydrazine-based compounds are often corrosive and can cause severe skin, eye, and respiratory irritation.[4][5][6] Acute exposure can lead to symptoms ranging from dizziness and headaches to more severe damage to the liver, kidneys, and central nervous system.[1]

  • Reactivity: Hydrazine and its derivatives are strong reducing agents that can react violently with oxidizing agents.[4] The thermal decomposition of related compounds can release hazardous gases, including nitrogen oxides and gaseous hydrogen fluoride.[3][6]

  • Environmental Hazard: Discharge of this compound into the environment must be avoided to prevent contamination of drains, surface water, and groundwater.[4][5]

This combination of high toxicity, potential carcinogenicity, and chemical reactivity is the fundamental reason why its disposal cannot be treated as routine. The procedures outlined below are designed to mitigate these risks at every stage, from the point of generation to final destruction.

Part 2: Core Disposal Protocol: From Benchtop to Destruction

The only acceptable final disposal method for 2-(3-Fluorophenyl)-3-hydrazinylpyrazine is through a licensed and approved chemical waste disposal facility.[5][6][7] Under no circumstances should this compound or its waste be discharged down the sanitary sewer or treated for neutralization within the laboratory by untrained personnel. The risks of incomplete reaction, aerosolization of toxic material, and violent chemical reactions are unacceptably high.

Step-by-Step Disposal Workflow

1. Waste Identification and Segregation:

  • Immediately upon generation, classify any material (e.g., residual solids, contaminated consumables, reaction liquors) containing 2-(3-Fluorophenyl)-3-hydrazinylpyrazine as hazardous waste.

  • This waste must be segregated as Halogenated Organic Waste .[8][9] Do not mix it with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[10][11]

  • Keep this waste stream separate from acidic, basic, and oxidizing waste streams to prevent dangerous reactions.[12]

2. Waste Accumulation and Container Management:

  • Select an Appropriate Container: Use a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap is recommended. The container must be in good condition, with no leaks or cracks.

  • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled. Affix a "Hazardous Waste" tag that clearly identifies the contents. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(3-Fluorophenyl)-3-hydrazinylpyrazine Waste"

    • A list of all chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Skull and Crossbones for acute toxicity, Health Hazard, Exclamation Mark for irritant).

    • The name of the principal investigator and the laboratory location.

  • Safe Filling Practice: Keep the waste container closed at all times except when adding waste.[10] Fill the container to no more than 75-80% of its total capacity to allow for vapor expansion and prevent spills.

3. On-Site Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area must be a well-ventilated location, such as in a chemical fume hood or a ventilated cabinet.[3]

  • Ensure the use of secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[10]

  • Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][6]

4. Arranging for Final Disposal:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[11]

  • The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal, which is typically accomplished via high-temperature incineration with flue gas scrubbing to neutralize harmful decomposition products.[5]

Part 3: Emergency Procedures

Spill Management

For a small laboratory spill:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield and respiratory protection may be necessary depending on the scale of the spill.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Use non-sparking tools.[5]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container of spill cleanup debris as hazardous waste and arrange for disposal.

Exposure First Aid
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Part 4: Visualizations and Data Summary

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 2-(3-Fluorophenyl)-3-hydrazinylpyrazine waste.

gen Waste Generation (e.g., unused reagent, contaminated labware) classify Classify Waste Stream gen->classify drain Drain Disposal? classify->drain segregate Segregate as 'Halogenated Organic Waste' container Select & Label Approved Hazardous Waste Container segregate->container store Store in Designated SAA (Ventilated, Secondary Containment) container->store pickup Request Pickup from Institutional EHS store->pickup dispose Final Disposal via Licensed Contractor (Incineration) pickup->dispose drain->segregate Yes prohibit_drain PROHIBITED High Toxicity & Environmental Hazard drain->prohibit_drain No

Caption: Decision workflow for compliant disposal of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine.

Hazard and Disposal Summary Table
ParameterGuidelineRationale / Reference
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Suspected Carcinogen.A potent hydrazine derivative.[1][3]
RCRA Status Likely regulated as a toxic hazardous waste (similar to Hydrazine, U133).Hydrazine is a listed hazardous waste.[13]
Waste Segregation Halogenated Organic Waste . Keep separate from non-halogenated, reactive, and aqueous wastes.Prevents dangerous reactions and reduces disposal costs.[8][9][10]
Prohibited Disposal DO NOT dispose of down the drain. DO NOT attempt in-lab neutralization.High toxicity, environmental risk, and potential for violent reactions.[4][5]
Recommended Disposal Licensed hazardous waste contractor for high-temperature incineration.Ensures complete destruction and regulatory compliance.[5][6]
Spill Cleanup Use inert absorbent material. Collect all cleanup debris as hazardous waste.Prevents spread of contamination.[5][6]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat.Protects against corrosive and toxic properties.[3][5]

Conclusion

The responsible management of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine waste is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the significant hazards posed by this compound and adhering strictly to the segregation, containment, and professional disposal protocols outlined in this guide, research professionals can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet before handling this chemical.

References

  • Incident Management - Hydrazine. (2016, January 15). GOV.UK. [Link]

  • System and method for disposal of hydrazine propellants and other energetic materials. (1999).
  • Hydrazine. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • Regulations and Guidelines Applicable to Hydrazine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES. (2018, October 4). University of Wollongong. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. University of Texas at Austin. [Link]

  • Detoxication of hydrazine in waste waters. (2014). ResearchGate. [Link]

  • Hydrazines | Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Procedures for Disposal of Hazardous Waste. University of Texas at Austin. [Link]

  • Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). (2005, January 4). Cole-Parmer. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

Sources

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